Product packaging for Calcium bromate(Cat. No.:CAS No. 10102-75-7)

Calcium bromate

Cat. No.: B156135
CAS No.: 10102-75-7
M. Wt: 295.88 g/mol
InChI Key: GROPHIUSZODNGU-UHFFFAOYSA-L
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Description

Significance in Contemporary Chemical Science

Calcium bromate (B103136), with the chemical formula Ca(BrO₃)₂, is a notable inorganic compound composed of a calcium cation (Ca²⁺) and two bromate anions (BrO₃⁻). Its significance in modern chemical science stems primarily from its character as a strong oxidizing agent. vizagchemical.com This property underpins its utility in various chemical reactions and analytical procedures. vizagchemical.com The compound serves as a source of bromate ions in aqueous solutions, making it relevant to studies involving bromate chemistry. While it shares similarities with other bromates like potassium and sodium bromate, its unique properties associated with the calcium cation differentiate its behavior and applications in specific contexts.

Scope of Academic Inquiry

Academic research on calcium bromate has encompassed several key areas. Investigations have focused on its fundamental chemical and physical properties, including its solubility in water across a range of temperatures and its thermal decomposition characteristics. acs.orgscispace.com The compound has been a subject in the field of analytical chemistry, where it is employed as a reagent. vizagchemical.com Furthermore, scientific inquiry has extended to its synthesis methodologies and its behavior in solid-state reactions. wikipedia.orgatamanchemicals.com Studies have also explored the incorporation of bromate ions into crystal lattices, such as calcite and aragonite, which has implications for geochemistry and environmental science. reading.ac.uk

Historical Context of this compound Investigations

Historically, this compound has been recognized for its oxidizing properties. Its preparation has been documented through various chemical reactions, including the reaction of calcium hydroxide (B78521) with sodium bromate or the electrolysis of calcium bromide solutions. wikipedia.orgkiddle.co A significant historical application that brought it into the realm of applied chemistry was its use as a dough conditioner and maturing agent in the baking industry in some countries, where it was valued for its ability to improve dough strength and texture. wikipedia.orgisitbadforyou.com This application, designated with the E number E924b, spurred interest in its chemical behavior. wikipedia.orgatamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ca(BrO3)2<br>Br2CaO6 B156135 Calcium bromate CAS No. 10102-75-7

Properties

IUPAC Name

calcium;dibromate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2BrHO3.Ca/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROPHIUSZODNGU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Ca(BrO3)2, Br2CaO6
Record name calcium bromate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Calcium_bromate
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DSSTOX Substance ID

DTXSID30143676
Record name Calcium bromate
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Molecular Weight

295.88 g/mol
Source PubChem
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CAS No.

10102-75-7
Record name Calcium bromate
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Record name Calcium bromate
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Record name Calcium bromate
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Record name CALCIUM BROMATE
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Synthetic Methodologies and Reaction Pathways for Calcium Bromate

Electrochemical Synthesis Routes

Electrochemical synthesis involves using electrical energy to drive a non-spontaneous chemical reaction. For calcium bromate (B103136), this typically involves the oxidation of bromide ions in an aqueous solution containing calcium ions. benchchem.com

Electrolysis of Calcium Bromide Solutions

One method for synthesizing calcium bromate is through the electrolysis of a calcium bromide solution. benchchem.com This process involves passing an electric current through an aqueous solution of calcium bromide (CaBr₂). At the anode (positive electrode), bromide ions (Br⁻) are oxidized to form bromate ions (BrO₃⁻). At the cathode (negative electrode), water is typically reduced to hydrogen gas and hydroxide (B78521) ions in aqueous solutions, although in concentrated solutions of calcium bromide, calcium metal can theoretically be formed at the cathode during electrolysis of molten CaBr₂. brainly.combrainly.com The bromate ions then combine with calcium ions present in the solution to form this compound. benchchem.com This method is often preferred for industrial production due to its efficiency and scalability. benchchem.com The electrolysis is typically carried out at temperatures between 65 and 70°C and may involve the presence of dichromate. benchchem.com Lead dioxide or iron can be used as anodes, while stainless steel or copper can serve as cathodes. benchchem.com

Br⁻ + 3 H₂O → BrO₃⁻ + 6 H⁺ + 6 e⁻

These bromate ions then combine with calcium ions:

Ca²⁺ + 2 BrO₃⁻ → Ca(BrO₃)₂

In practice, the electrolysis of calcium bromide solution to yield this compound is theoretically possible. atamanchemicals.com

Influence of Current Density and Electrolyte Parameters on Synthesis Efficiency

Current density, which is the amount of current flowing per unit area of the electrode, significantly influences the efficiency of electrochemical synthesis. Higher current densities can lead to increased reaction rates, but they can also potentially decrease efficiency due to competing side reactions, such as oxygen evolution at the anode, especially at lower bromide concentrations. benchchem.comresearchgate.netresearchgate.net Research on the electro-oxidation of other substances in the presence of bromide electrolytes suggests that there is an optimal current density for high current efficiency and low bromide loss. core.ac.uk

Electrolyte parameters, such as temperature and concentration, also play crucial roles. Maintaining specific temperature ranges, like 65–70°C during the electrolysis of calcium bromide, is noted as a condition for synthesis. benchchem.com The concentration of bromide ions in the electrolyte is particularly important; efficiency can drop at low bromide concentrations (<0.5 M) due to competing reactions. benchchem.com The pH of the electrolyte can also affect the process, with a pH greater than 8 potentially minimizing the decomposition of bromic acid intermediates. benchchem.com

While specific detailed research findings on the precise influence of a wide range of current densities and electrolyte parameters solely on this compound synthesis efficiency were not extensively detailed in the provided text snippets, general principles of electrochemistry and findings from related processes (like calcium metal electrowinning or electro-oxidation of other compounds) suggest that these parameters are critical for optimizing yield and purity. researchgate.netresearchgate.netcore.ac.uk911metallurgist.comelpub.ru For instance, studies on other electrochemical processes highlight that increasing current density can increase energy consumption and operating costs, and there can be an optimal current density for efficiency. researchgate.netresearchgate.net Electrolyte composition and temperature are also known to affect current efficiency and product purity in electrochemical processes. 911metallurgist.comelpub.ru

Emerging Synthesis Approaches

Beyond traditional methods, newer techniques are being explored for the synthesis and purification of this compound, often with a focus on efficiency and environmental considerations.

Electrodialysis Metathesis for Co-production and Purification

Electrodialysis metathesis (EDM) is an emerging electrochemical technique that can be applied to the synthesis of inorganic salts, including this compound. researchgate.netresearchgate.net This method utilizes an electrodialysis cell, typically consisting of multiple compartments separated by ion-exchange membranes, to drive a metathesis reaction under the influence of an electric field. google.com

A recent study explored the use of continuous electrodialysis metathesis for the direct conversion of bromine-rich fluid, containing primarily sodium bromide and sodium bromate, into calcium bromide and this compound as a co-product. acs.org This approach offers a more efficient and environmentally friendly alternative to traditional methods for utilizing bromine-rich streams. acs.org In this process, ions are transported across selective membranes, facilitating the reaction and simultaneous separation and concentration of the products. researchgate.netresearchgate.net

Research findings from this electrodialysis metathesis approach have shown that the concentrations of calcium bromide and this compound in the product solution can reach up to 1.31 mol/L and 0.195 mol/L, respectively. acs.org Purification of the co-produced this compound and calcium bromide can be achieved through methods such as evaporation followed by solid-liquid extraction, resulting in high purity levels for the recovered salts. acs.org This highlights the potential of electrodialysis metathesis as a promising route for the clean production and purification of this compound, often in conjunction with other valuable bromide salts. acs.org

Data Table: Synthesis Parameters and Outcomes

Synthesis MethodReactantsConditionsProductsKey Findings/Notes
Reaction of Calcium Sulfate (B86663) with Barium BromateCaSO₄, Ba(BrO₃)₂Aqueous solution, potentially up to 80°C lookchem.comCa(BrO₃)₂, BaSO₄ (solid) lookchem.combenchchem.comForms this compound monohydrate; BaSO₄ precipitates. lookchem.com Can be dehydrated at 150°C. niscpr.res.in
Electrodialysis MetathesisBromine-rich fluid (NaBr, NaBrO₃), Calcium sourceContinuous electrodialysis cellCaBr₂, Ca(BrO₃)₂Co-production of CaBr₂ and Ca(BrO₃)₂; Concentrations up to 1.31 M (CaBr₂) and 0.195 M (Ca(BrO₃)₂). acs.org

Structural Elucidation and Advanced Spectroscopic Characterization of Calcium Bromate

Crystallographic Investigations

The determination of the precise three-dimensional arrangement of atoms within a crystal is fundamental to understanding its physical and chemical properties. For calcium bromate (B103136), crystallographic studies are essential to elucidate the coordination of the calcium ion, the geometry of the bromate anion, and the role of water molecules in the hydrated form.

X-Ray Diffraction Analysis of Calcium Bromate Hydrates and Anhydrates

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. govinfo.gov For this compound, the most commonly cited crystalline form is the monohydrate, Ca(BrO₃)₂·H₂O. Early crystallographic work has identified this compound as belonging to the monoclinic crystal system. materialsproject.orgaps.org This indicates that the unit cell has vectors of unequal length, with two pairs of vectors being perpendicular and the third pair making an angle other than 90 degrees.

Information regarding the crystal structure of anhydrous this compound is even more scarce. The process of dehydration is known to alter the crystal structure, but specific crystallographic data for the anhydrous form resulting from the removal of water from the monohydrate has not been widely reported.

Phase Relationships and Polymorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. researchgate.netstfx.ca The study of phase relationships and polymorphism is critical for understanding the stability of different crystalline forms under various conditions of temperature and pressure.

Currently, there is limited published research specifically detailing the polymorphism of this compound. While the monohydrate is the most commonly known form, the existence and characterization of other hydrated or anhydrous polymorphs have not been extensively investigated. Phase transition studies, which would involve techniques like differential scanning calorimetry (DSC) coupled with X-ray diffraction, would be necessary to identify any temperature- or pressure-induced changes in the crystal structure and to establish the thermodynamic relationships between potential polymorphs. Without such studies, a comprehensive understanding of the phase behavior of this compound remains incomplete.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound. These techniques are powerful tools for identifying functional groups and probing the local chemical environment of atoms within a crystal lattice.

Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by the vibrational modes of the bromate ion (BrO₃⁻) and, in the case of the hydrate, the water molecule (H₂O).

The bromate ion, which has a trigonal pyramidal structure (C₃ᵥ symmetry), has four fundamental vibrational modes: the symmetric stretching (ν₁), the symmetric bending (ν₂, δs), the asymmetric stretching (ν₃, νd), and the asymmetric bending (ν₄, δd). In the solid state, the site symmetry of the bromate ion within the crystal lattice can be lower than C₃ᵥ, which may lead to the lifting of degeneracies and the appearance of additional bands in the spectrum.

Specific experimental FTIR spectra for this compound with detailed band assignments are not widely available in the literature. However, based on studies of other bromate salts, the approximate regions for the bromate ion vibrations can be predicted.

Vibrational Mode Approximate Wavenumber (cm⁻¹) (for BrO₃⁻)
Symmetric Stretch (ν₁)~800
Symmetric Bend (ν₂)~360
Asymmetric Stretch (ν₃)~800
Asymmetric Bend (ν₄)~420

Note: These are approximate ranges and can shift based on the cation and crystal structure.

For this compound monohydrate, additional bands corresponding to the vibrational modes of water (stretching and bending) would be expected, typically in the regions of 3000-3600 cm⁻¹ (O-H stretching) and around 1600-1650 cm⁻¹ (H-O-H bending).

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. The selection rules for Raman and IR spectroscopy can differ, providing a more complete picture of the vibrational modes of a molecule.

Similar to the IR analysis, the Raman spectrum of this compound would primarily show the vibrational modes of the bromate ion. For a free BrO₃⁻ ion with C₃ᵥ symmetry, all four fundamental modes are expected to be Raman active.

Detailed Raman spectra of this compound are not extensively reported in scientific literature. However, analysis of related compounds suggests that the symmetric stretching mode (ν₁) typically gives rise to a strong, sharp peak, making it a characteristic feature in the Raman spectrum of bromates. The other modes would also be present, and their positions and intensities would be influenced by the crystal environment.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. aps.org

For this compound monohydrate, thermal analysis reveals a two-stage decomposition process. The first stage involves the loss of the water of hydration to form the anhydrous salt. This dehydration step has been reported to occur at temperatures below 180 °C, with some studies indicating a more specific range of 130 to 150 °C. materialsproject.orgaps.orgresearchgate.net This process is endothermic, meaning it absorbs heat.

The second stage of decomposition occurs at higher temperatures, where the anhydrous this compound decomposes to form calcium bromide (CaBr₂) and oxygen (O₂). researchgate.net This decomposition has been reported to begin above 180 °C, with a more specific range given as 270 to 300 °C. researchgate.net This is a redox reaction and is also an endothermic process.

A typical TGA curve for this compound monohydrate would show two distinct weight loss steps corresponding to these two decomposition events. The DTA curve would show corresponding endothermic peaks.

Summary of Thermal Decomposition Events for Ca(BrO₃)₂·H₂O

Decomposition Stage Temperature Range (°C) Products Type of Process
Dehydration< 180 (specifically 130-150)Ca(BrO₃)₂ + H₂OEndothermic
Decomposition> 180 (specifically 270-300)CaBr₂ + 3O₂Endothermic

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique is adept at identifying physical and chemical changes that involve the absorption or release of heat. For this compound monohydrate (Ca(BrO₃)₂·H₂O), DTA reveals distinct thermal events corresponding to its decomposition.

The initial endothermic event observed in the DTA curve of this compound monohydrate corresponds to the loss of its water of hydration. This dehydration process typically occurs in the temperature range of 130°C to 150°C researchgate.netacs.org. An endothermic peak in this region signifies the energy absorbed by the compound to break the bonds holding the water molecule within its crystal lattice, leading to the formation of anhydrous this compound.

Following dehydration, a second significant thermal event is the decomposition of the anhydrous this compound. This process is also endothermic and occurs at higher temperatures, generally starting around 270°C and completing by 300°C researchgate.netacs.org. This endotherm represents the energy required to break down the this compound into calcium bromide (CaBr₂) and oxygen (O₂). The DTA curve provides critical information on the temperatures at which these transformations are initiated, reach their maximum rate, and are completed.

Table 1: Key DTA Events for this compound Monohydrate

Thermal Event Temperature Range (°C) Peak Type Associated Reaction
Dehydration 130 - 150 Endothermic Ca(BrO₃)₂·H₂O → Ca(BrO₃)₂ + H₂O

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC provides quantitative information about the enthalpy changes associated with thermal transitions.

For this compound monohydrate, the DSC thermogram would mirror the events seen in DTA but with the added advantage of quantifying the heat flow. The dehydration of the monohydrate would be observed as an endothermic peak, and the area under this peak can be integrated to determine the enthalpy of dehydration. This value represents the energy required to remove one mole of water from the crystal structure.

Subsequently, the decomposition of the anhydrous this compound into calcium bromide and oxygen would appear as a second, more significant endothermic peak at a higher temperature. The enthalpy of decomposition can be calculated from the area of this peak. This provides valuable thermodynamic data regarding the stability of the bromate anion and the energy required for its conversion to the bromide form.

Table 2: Hypothetical DSC Data for this compound Monohydrate

Thermal Transition Onset Temperature (°C) Peak Temperature (°C) Enthalpy Change (ΔH)
Dehydration ~130 ~140 (Not available in search results)

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly useful for determining the stoichiometry of decomposition reactions and for quantifying the volatile components of a compound.

The TGA curve for this compound monohydrate clearly delineates its two-stage decomposition process. The first stage involves a distinct mass loss corresponding to the removal of one mole of water of hydration. This mass loss is observed to begin at approximately 137°C and is complete by 150°C researchgate.net. The theoretical mass loss for the dehydration of Ca(BrO₃)₂·H₂O can be calculated and compared with the experimental data to confirm the composition of the hydrate.

Following the initial dehydration, the TGA curve shows a plateau, indicating the stability of the anhydrous this compound over a certain temperature range. The second stage of mass loss begins at a higher temperature, around 270°C, and is complete by 300°C researchgate.net. This mass loss is attributed to the release of oxygen gas as the anhydrous this compound decomposes to form calcium bromide. The final residual mass corresponds to that of calcium bromide, which is stable at these temperatures. The TGA data thus provides a clear pathway for the thermal decomposition of this compound monohydrate.

Table 3: TGA Decomposition Stages of this compound Monohydrate

Decomposition Stage Temperature Range (°C) Volatile Product Theoretical Mass Loss (%) Residual Product
Dehydration 137 - 150 H₂O ~5.75% Anhydrous this compound

Mechanistic Studies of Calcium Bromate Reactivity

Oxidative Chemistry of Calcium Bromate (B103136)

The strong oxidizing nature of calcium bromate is fundamental to its applications in both synthesis and analysis. The bromate ion readily accepts electrons, causing the oxidation of other substances while it is reduced.

Oxidation of Organic Substrates in Controlled Synthesis

While specific citations naming this compound are sparse in synthetic organic literature, the reactive species it provides—the bromate ion—is well-utilized. In conjunction with a bromide source, bromate salts are used for the efficient and controlled oxidation of organic functional groups. A notable application is the oxidation of secondary alcohols to their corresponding ketones. tandfonline.comtandfonline.comoup.comosti.gov

This transformation is typically performed in an acidic aqueous medium. The reaction is not initiated by the bromate ion directly but by the in situ generation of a more potent oxidizing species, hypobromous acid (HBrO), and subsequently bromine (Br₂). The reaction sequence is initiated by the comproportionation of bromate and bromide ions in the presence of an acid:

BrO₃⁻ (aq) + 5Br⁻ (aq) + 6H⁺ (aq) → 3Br₂ (aq) + 3H₂O (l)

The generated bromine then oxidizes the secondary alcohol to a ketone. Research indicates that by carefully controlling the reaction conditions, such as the slow addition of acid, high yields of ketones can be achieved while minimizing side reactions like the formation of brominated by-products. tandfonline.comtandfonline.com This method represents an environmentally benign approach as it can be performed in water at room temperature. tandfonline.comtandfonline.com

Redox Titration Applications in Analytical Protocols

The potent oxidizing capability of this compound makes it a valuable reagent in analytical chemistry, particularly in redox titrations. In these procedures, a standardized solution of this compound is used as the titrant to determine the concentration of a reducible analyte. The endpoint of the titration is detected by a color change, often with the use of a redox indicator.

Key applications include the quantification of various substances:

Iodine: this compound can be used to oxidize iodide ions (I⁻) to iodine (I₂).

Arsenic and Manganese: It also functions as a reagent for the quantitative analysis of arsenic and manganese.

In these titrations, the bromate ion is reduced to bromide, and the stoichiometry of the balanced redox equation allows for precise calculation of the analyte's concentration.

Decomposition and Degradation Mechanisms

This compound can be broken down through thermal energy or reduced through catalytic processes. Understanding these degradation pathways is crucial for its handling and for environmental remediation technologies targeting bromate ions.

Thermal Decomposition Pathways of this compound

This compound is most commonly found in its monohydrate form, Ca(BrO₃)₂·H₂O. atamanchemicals.com Thermal analysis shows that its decomposition occurs in distinct stages. acs.orgscispace.com

Dehydration: Upon heating, the compound first loses its water of crystallization. This dehydration process begins at approximately 130-137°C and is complete by 150°C, yielding anhydrous this compound. acs.org

Decomposition: The anhydrous salt remains stable until a higher temperature is reached. Above 180°C, and more specifically in the range of 270°C to 300°C, it decomposes into solid calcium bromide and oxygen gas. atamanchemicals.comacs.orgwikipedia.org

Ca(BrO₃)₂(s) → CaBr₂(s) + 3O₂(g)

This reaction is an intramolecular redox process where the bromine in the +5 oxidation state (in bromate) is reduced to -1 (in bromide), and the oxygen in the -2 oxidation state is oxidized to 0 (in O₂).

Catalytic Reduction Pathways of Bromate Ions

The reduction of bromate ions, such as those from dissolved this compound, to non-toxic bromide ions is a significant area of research, particularly for water treatment. This conversion is effectively achieved using heterogeneous catalysts. rsc.orgnih.gov The process involves passing bromate-containing water over a solid catalyst, which facilitates the reduction.

BrO₃⁻ + 3H₂ → Br⁻ + 3H₂O

Various metals have been shown to be effective catalysts, with palladium being one of the most studied and promising. rsc.orgmdpi.com These catalysts are typically dispersed on high-surface-area supports to maximize their efficiency. mdpi.com

Catalytic Hydrogenation Mechanisms and Kinetics

Catalytic hydrogenation is a specific and highly effective method for bromate reduction, using hydrogen gas (H₂) as the reducing agent. nih.gov

Mechanism: The reaction mechanism is widely understood to follow a Langmuir-Hinshelwood model. mdpi.com This involves several key steps occurring on the surface of the catalyst (e.g., palladium):

Adsorption: Both reactants, hydrogen (H₂) and bromate ions (BrO₃⁻), adsorb onto the active sites of the catalyst surface.

Hydrogen Dissociation: The adsorbed molecular hydrogen dissociates into reactive atomic hydrogen (H* or H_ads). nih.govyoutube.com This step is crucial as atomic hydrogen is a powerful reducing agent.

Sequential Reduction: The adsorbed bromate ion is sequentially reduced by the adsorbed hydrogen atoms. nih.gov This multi-step reduction proceeds through lower-oxidation-state intermediates like bromite (B1237846) (BrO₂⁻) and hypobromite (B1234621) (BrO⁻) before reaching the final product, bromide (Br⁻). nih.gov

Desorption: The final product, bromide ion, desorbs from the catalyst surface, freeing the active site for the next reaction cycle.

The entire process relies on the catalyst's ability to activate H₂ and facilitate the electron transfer to the bromate ion. nih.gov

Kinetics: Kinetic studies of catalytic bromate hydrogenation have found that the reaction is typically pseudo-first-order with respect to the bromate concentration. mdpi.com This indicates that the rate of reaction is directly proportional to the concentration of bromate, assuming the hydrogen concentration is kept constant and in excess. The rate of bromate reduction is also highly dependent on factors such as the catalyst loading and the concentration of the hydrogen source, as shown in the table below. acs.org

Catalyst Loading (mg/L)H₂ Source (NaBH₄) (mg/L)Apparent Rate Constant (k_app) (min⁻¹)
500500.009
5002500.045
5005000.081
1005000.017
10005000.152
This table is generated based on data from studies on catalytic bromate reduction using a nanoscale cobalt/carbon catalyst and sodium borohydride (B1222165) as a solid-phase hydrogen source. acs.org It demonstrates the dependence of the reaction rate on both catalyst and reductant concentrations.

Influence of Catalyst Composition and Support Materials

The reactivity of this compound, particularly in decomposition reactions, can be significantly influenced by the presence of catalysts. The composition of the catalyst and the nature of the support material are critical factors that can alter reaction rates and pathways. While specific studies on the catalytic decomposition of this compound are not extensively detailed in publicly available literature, principles from related catalytic systems involving metal oxides and supported catalysts offer significant insights.

Research into catalysts for other processes, such as the CO2 reforming of methane (B114726) using nickel catalysts, provides a framework for understanding how components like calcium can act as promoters. In studies on Ni/CaO/γ-Al2O3 catalysts, calcium has been shown to modify the catalytic properties. It is suggested that in small amounts, calcium can enhance catalytic conversion, possibly due to favorable interactions between the basic calcium oxide (CaO) and acidic reactants like CO2. researchgate.net Conversely, higher concentrations of calcium can lead to a decrease in catalytic activity, an effect linked to an increase in the electron density of the catalyst. researchgate.net

The support material is equally crucial as it affects the dispersion of the active catalytic species and can participate in the reaction mechanism. For instance, in the Ni/CaO/γ-Al2O3 system, it was observed that calcium can compete with nickel for interaction sites on the alumina (B75360) support. researchgate.net This competition influences the formation of nickel species that are more easily reducible. researchgate.net Furthermore, the addition of calcium was found to decrease the sintering resistance of the alumina support and lead to the blockage of smaller pores. researchgate.net These findings highlight the intricate relationship between the active metal, a promoter like calcium, and the support material.

Different calcium compounds themselves can serve as catalysts in various chemical transformations. Calcium oxide (CaO), for example, is a known basic catalyst. alfachemic.com Additionally, more complex structures like rare earth perovskite-type composite oxides, such as Ca2Fe2O5, have demonstrated catalytic activity in processes like the selective catalytic reduction of NOx, showcasing their potential for high-temperature applications. alfachemic.com The catalytic activity of these materials is often linked to their structural and electronic properties, which can be tuned by altering their composition.

The table below summarizes the observed effects of a calcium-containing promoter and the support material in a model catalytic system, which can be extrapolated to predict potential influences on this compound reactivity.

Table 1: Influence of Calcium as a Promoter and Alumina as a Support in Ni-based Catalysis

Component Observation Implication for Reactivity Reference
Catalyst Promoter (Calcium) Low quantities may increase catalytic conversion. Potential for rate enhancement in this compound decomposition. researchgate.net
High quantities may decrease catalytic activity. Overloading with a promoter could inhibit the reaction. researchgate.net
Competes with the active metal (Nickel) for support interactions. Alters the nature and reactivity of the primary catalytic sites. researchgate.net
Favors the formation of more easily reducible active metal species. Could lower the activation energy for a catalytic cycle. researchgate.net
Support Material (γ-Alumina) Calcium addition can block small pores. May reduce the available surface area for the reaction. researchgate.net

Reaction Kinetics and Thermodynamics of this compound Transformations

Ca(BrO₃)₂(s) → CaBr₂(s) + 3O₂(g)

The study of the kinetics of this solid-state decomposition involves determining key parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, which describes the physical and chemical steps occurring during the reaction. These parameters are often determined through thermogravimetric analysis (TGA), where the mass of the sample is monitored as a function of temperature at various heating rates. bath.ac.uk

Kinetic studies have also been performed on aqueous reactions involving the bromate ion, such as the bromate-bromide reaction in acidic solution. These studies reveal complex rate laws with dependencies on the concentrations of multiple species, including catalysts. For example, the rate law for the bromate-bromide reaction has been reported as ν = k[BrO₃⁻][Br⁻][H⁺]², indicating a first-order dependence on bromate and bromide and a second-order dependence on the hydrogen ion concentration. scielo.br The presence of a catalyst like acetate (B1210297) can introduce additional terms to the rate law, highlighting the sensitivity of bromate reactivity to the chemical environment. acs.org

The table below presents kinetic data for the aqueous bromate-bromide reaction, illustrating the types of parameters determined in such studies.

Table 2: Kinetic Data for the Aqueous Bromate-Bromide Reaction

Reaction System Rate Law Rate Constant (k) Conditions Reference
Bromate-Bromide in Perchloric Acid ν = k[BrO₃⁻][Br⁻][H⁺]² Not specified T = 25.0 °C scielo.br

The thermodynamics of this compound transformation are governed by the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with the reaction. The thermal decomposition of this compound to calcium bromide is an entropically favored process due to the release of three moles of oxygen gas from one mole of solid reactant.

To fully define the thermodynamics of this decomposition, the standard enthalpy of formation (ΔfH°) of this compound is required. While this value is not widely documented, the thermodynamic properties of the decomposition product, calcium bromide (CaBr₂), are well-established.

Table 3: Thermodynamic Data for Calcium Bromide (CaBr₂)

Property Value Units Reference
Standard Enthalpy of Formation (solid) -683.25 kJ/mol nist.gov
Standard Molar Entropy (solid) 130 J/mol·K nist.gov

| Lattice Energy (from Born-Haber cycle) | -2148 | kJ/mol | issr.edu.kh |

The enthalpy of formation of calcium bromide is highly negative, indicating its thermodynamic stability relative to its constituent elements in their standard states. nist.gov The large negative lattice energy confirms the strength of the ionic bonds in the solid calcium bromide crystal. issr.edu.kh

Environmental Chemistry of Bromate: Formation, Mitigation, and Remediation in Aqueous Systems

Bromate (B103136) Formation Mechanisms during Water Treatment

The formation of bromate (BrO₃⁻) in water treatment is largely a consequence of the oxidation of bromide ions (Br⁻) present in the source water acs.orgwho.int. This oxidation can occur through various pathways, primarily driven by the disinfectants used, such as ozone and chlorine acs.orgwho.int.

Ozonation-Induced Bromate Formation from Bromide Ions

Ozonation is a powerful disinfection and oxidation process used in water treatment acs.org. However, the presence of bromide ions during ozonation can lead to the formation of bromate acs.orgwho.int. The mechanism of bromate formation during ozonation is complex and involves reactions with both molecular ozone (O₃) and secondary oxidants, particularly hydroxyl radicals (•OH), which are formed from ozone decomposition acs.orgnih.gov. This mechanism has been categorized into several main pathways acs.orgnih.gov.

Direct Ozone Pathways

The direct pathway involves the reaction of bromide ions directly with molecular ozone core.ac.ukwateronline.com. This pathway is considered less important in some water matrices compared to indirect pathways jocpr.com. The initial step involves the oxidation of bromide to hypobromous acid (HOBr) or hypobromite (B1234621) ions (OBr⁻), depending on the pH acs.orgmdpi.com. These intermediates can then be further oxidized by ozone through a series of steps to form bromate jocpr.commdpi.com.

Hydroxyl Radical-Mediated Pathways

Hydroxyl radicals (•OH) are potent oxidants formed during the decomposition of ozone in water acs.orgcore.ac.uk. They play a significant role in bromate formation, particularly at higher pH values where ozone decomposition is faster core.ac.uk. Hydroxyl radicals can react with bromide ions to form bromine radicals (Br•), which can then participate in subsequent reactions leading to bromate acs.orgnih.govcore.ac.uk. This indirect pathway, driven by hydroxyl radicals, is often considered a main pathway for bromate formation during ozonation, especially in waters where •OH formation is promoted jocpr.com. The reaction sequence initiated by hydroxyl radicals can lead to the formation of intermediates such as BrO• radicals and bromite (B1237846) ions (BrO₂⁻), which are then further oxidized to bromate wateronline.commdpi.com.

Role of Hypobromous Acid/Hypobromite Intermediates

Hypobromous acid (HOBr) and hypobromite ions (OBr⁻) are key intermediates in the formation of bromate during ozonation acs.orgmdpi.com. They are formed from the initial oxidation of bromide by ozone or hydroxyl radicals acs.orgmdpi.com. These intermediates can then be further oxidized by either ozone or hydroxyl radicals to ultimately form bromate acs.orgnih.govmdpi.com. The equilibrium between HOBr and OBr⁻ is pH-dependent, influencing their reactivity and subsequent reaction pathways towards bromate formation core.ac.uk. For instance, at lower pH, HOBr is the dominant species, while at higher pH, OBr⁻ is more prevalent core.ac.uk. The oxidation of HOBr/OBr⁻ by hydroxyl radicals is a significant route for bromate formation acs.orgnih.govmdpi.com.

Chlorination-Induced Bromate Formation

While ozonation is the primary concern for bromate formation, it can also occur to a lesser extent during chlorination, particularly in concentrated hypochlorite (B82951) solutions or under specific conditions who.intmdpi.com. The formation of bromate during chlorination is generally a slower process compared to ozonation nih.gov. The mechanism involves the oxidation of bromide ions by chlorine (Cl₂) or hypochlorous acid (HOCl)/hypochlorite ions (OCl⁻) to form hypobromous acid (HOBr)/hypobromite ions (OBr⁻) mdpi.com. These bromine intermediates can then be further oxidized to bromate mdpi.comaquaenergyexpo.com. The presence of certain metal oxides, such as copper oxide (CuO) and nickel oxide (NiO), has been shown to enhance bromate formation during chlorination by catalyzing the disproportionation of hypobromous acid nih.govacs.org.

Factors Influencing Bromate Formation Kinetics

Several factors influence the kinetics and extent of bromate formation during water treatment. These include:

Bromide Concentration: Higher initial bromide concentrations in the source water generally lead to increased bromate formation who.intcore.ac.ukresearchgate.net. The conversion of bromide to bromate can range from 10% to 50% during ozonation core.ac.uk.

Ozone Dose and Contact Time: Increased ozone dose and contact time during ozonation typically result in higher bromate formation who.intcore.ac.ukmdpi.com.

pH: pH plays a crucial role in bromate formation during ozonation. At lower pH, ozone is more stable, and hydroxyl radical formation is slower, which can limit bromate formation acs.orgcore.ac.uk. Higher pH values favor ozone decomposition and hydroxyl radical formation, potentially increasing bromate formation core.ac.uk. Studies have shown that bromate formation can increase significantly with increasing pH core.ac.uk.

Temperature: Temperature affects reaction rates. Higher temperatures can lead to faster reactions between bromide and oxidants, as well as faster ozone decomposition, influencing bromate formation acs.orgwho.intcore.ac.ukresearchgate.net. Bromate formation has been observed to increase with increasing temperature core.ac.ukresearchgate.net.

Natural Organic Matter (NOM): The presence and characteristics of NOM can influence bromate formation. NOM can compete with bromide for reactions with ozone and hydroxyl radicals, potentially reducing bromate formation who.intcore.ac.uk. However, the effect can be complex, as NOM can also influence ozone decomposition and •OH formation core.ac.uk.

Alkalinity: Alkalinity, primarily due to bicarbonate and carbonate ions, can scavenge hydroxyl radicals, thereby reducing bromate formation via the indirect pathway acs.orgjocpr.com.

Ammonia (B1221849): The presence of ammonia can inhibit bromate formation during ozonation by reacting with HOBr to form bromamines, which are less susceptible to oxidation to bromate jocpr.commdpi.com.

Research findings highlight the interplay of these factors. For example, studies have shown that the specific ozone dose (mg O₃ per mg dissolved organic carbon) is decisive for bromate formation during wastewater ozonation acs.org. Bromate formation is initiated at specific ozone doses typically above 0.5 mg O₃/mg DOC acs.org.

Data illustrating the impact of these factors can be seen in various studies. For instance, research on ozonation of lake water showed that blocking the indirect pathway with a •OH scavenger reduced bromate formation significantly, indicating the dominance of the indirect pathway in that specific water matrix jocpr.com. Another study observed that increasing temperature and initial bromide concentration progressively increased bromate formation during both chlorination and ozonation researchgate.net.

FactorEffect on Bromate Formation (General Trend)Notes
Initial Bromide ConcentrationIncreaseDirect reactant for bromate formation.
Ozone DoseIncreaseProvides oxidant for bromide oxidation.
Contact Time (Ozonation)IncreaseAllows more time for reactions to occur.
pH (Ozonation)Increase (generally at higher pH)Influences ozone decomposition and •OH formation.
TemperatureIncreaseIncreases reaction rates.
Natural Organic Matter (NOM)Decrease (often, by scavenging oxidants)Effect can be complex depending on NOM type and concentration.
AlkalinityDecrease (by scavenging •OH)Reduces the contribution of the indirect pathway.
AmmoniaDecrease (by forming bromamines)Inhibits oxidation of HOBr/OBr⁻ to bromate.

This table summarizes the general trends observed for the impact of various factors on bromate formation kinetics. The magnitude of these effects can vary depending on the specific water matrix and treatment conditions.

Bromide Ion Concentration

The concentration of bromide ions in the source water is a primary factor governing bromate formation during ozonation core.ac.ukmdpi.comndsu.edutandfonline.comresearchgate.net. Higher initial bromide concentrations generally lead to increased bromate formation core.ac.ukmdpi.comndsu.edutandfonline.com. Studies indicate that bromate can become problematic in waters containing greater than 50 µg/L of bromide ndsu.edu. The conversion of bromide to bromate during ozonation typically ranges between 10% and 50% core.ac.uk. Waters with bromide content below 20 µg/L have a low probability of significant bromate formation, while those exceeding 100 µg/L are considered highly problematic mdpi.com.

Ozone Dose and Contact Time

The applied ozone dose and the contact time (Ct), which is the product of disinfectant concentration and time, significantly influence bromate formation core.ac.ukspartanwatertreatment.commdpi.commazzei.netresearchgate.netitb.ac.id. Both increasing ozone dose and contact time lead to increased bromate formation core.ac.ukmdpi.commazzei.netresearchgate.netitb.ac.id. The relationship between bromate formation and Ct is often described as linear, with higher Ct values resulting in greater bromate formation core.ac.uk. For a given ozone exposure, higher levels of bromate formation can occur acs.org. The specific ozone dose, defined as milligrams of O₃ per milligram of dissolved organic carbon (DOC), is also decisive; bromate formation can be initiated at specific ozone doses above approximately 0.5 mg O₃/mg DOC acs.orgnih.gov.

pH and Alkalinity Effects

Solution pH plays a critical role in bromate formation, largely due to its influence on ozone chemistry and the speciation of bromine intermediates acs.orgcore.ac.uktandfonline.comnih.govwho.int. Higher pH values generally favor increased bromate formation acs.orgcore.ac.uktandfonline.comnih.govwho.int. At higher pH, ozone is less stable, promoting the formation of hydroxyl radicals, which are strong oxidants involved in bromate formation pathways acs.orgcore.ac.uk. Additionally, higher pH shifts the equilibrium of hypobromous acid (HOBr) towards the more reactive hypobromite ion (OBr⁻), which is more readily oxidized to bromate core.ac.uk. Lowering the pH can significantly reduce bromate formation and is considered an effective mitigation strategy, although it may increase the formation of brominated organic compounds core.ac.ukwho.int.

Alkalinity, primarily due to the presence of carbonate and bicarbonate ions, can influence bromate formation by scavenging hydroxyl radicals acs.orgtandfonline.comnih.govwho.int. Carbonate and bicarbonate react with •OH, potentially reducing the amount of •OH available for bromide oxidation acs.orgnih.gov. However, the effect of alkalinity is complex, as carbonate radicals can also act as oxidants acs.orgnih.gov. Some studies indicate that increased alkalinity increases bromate formation tandfonline.comwho.int, while others suggest it decreases formation by scavenging •OH acs.orgtandfonline.comnih.gov. The influence of alkalinity on bromate formation is dependent on pH and DOC concentration acs.orgnih.gov.

Influence of Natural Organic Matter (NOM)

Natural Organic Matter (NOM) in water can significantly influence bromate formation during ozonation acs.orgndsu.eduresearchgate.netnih.govexlibrisgroup.com. NOM can act as a scavenger for both ozone and hydroxyl radicals, thereby reducing the amount of these oxidants available to react with bromide acs.orgnih.govexlibrisgroup.com. Additionally, NOM can react directly with bromine intermediates, acting as a bromine sink exlibrisgroup.com. The presence of NOM generally leads to reduced bromate formation compared to NOM-free water exlibrisgroup.com. The extent of this influence depends on the concentration and characteristics of the NOM acs.orgnih.govexlibrisgroup.com.

Temperature Effects on Reaction Rates

Temperature affects the rates of the chemical reactions involved in bromate formation and the decomposition rate of ozone acs.orgcore.ac.uktandfonline.commazzei.netnih.govwho.int. Generally, higher temperatures lead to faster reaction rates between bromide and oxidizing species (ozone and •OH), as well as faster ozone decomposition acs.orgnih.gov. This can result in increased bromate formation at higher temperatures acs.orgcore.ac.uktandfonline.comwho.int. The effect of temperature can be more pronounced at higher ozone doses core.ac.uk. Temperature variations can be a significant factor for water treatment plants, with higher bromate levels observed during warmer seasons core.ac.uk.

Here is a summary of the factors influencing bromate formation during ozonation:

FactorEffect on Bromate Formation (General Trend)Notes
Bromide Ion ConcentrationIncreaseDirect precursor; higher concentration leads to more bromate. core.ac.ukmdpi.comndsu.edutandfonline.com
Ozone Dose and Contact TimeIncreaseMore oxidant available for bromide oxidation. core.ac.ukspartanwatertreatment.commdpi.commazzei.netresearchgate.netitb.ac.id
pHIncrease (at higher pH)Affects ozone stability, •OH formation, and bromine species speciation. acs.orgcore.ac.uktandfonline.comnih.govwho.int
AlkalinityVariable/ComplexScavenges •OH but carbonate radicals can also oxidize. Can increase or decrease depending on conditions. acs.orgtandfonline.comnih.govwho.int
Natural Organic Matter (NOM)DecreaseScavenges oxidants and reacts with bromine intermediates. acs.orgndsu.eduresearchgate.netnih.govexlibrisgroup.com
TemperatureIncreaseIncreases reaction rates and ozone decomposition. acs.orgcore.ac.uktandfonline.commazzei.netnih.govwho.int

Enhanced Ozonation Processes (EOPs) and Bromate Dynamics

Enhanced Ozonation Processes (EOPs), which are ozone-based advanced oxidation processes, have been explored for their effectiveness in removing emerging organic contaminants ndsu.edutandfonline.comunlv.edu. These processes often involve the increased generation of highly oxidizing radicals, such as hydroxyl radicals ndsu.edutandfonline.com. While effective for contaminant degradation, the use of EOPs can also impact bromate formation ndsu.edutandfonline.comunlv.edu.

Peroxone and Electro-peroxone Systems

The Peroxone process (O₃/H₂O₂) involves the addition of hydrogen peroxide to ozone d-nb.infotudelft.nlnih.govnih.govresearchgate.net. This process can enhance the formation of hydroxyl radicals, which can be beneficial for degrading organic pollutants nih.gov. However, the increased radical activity can also potentially contribute to bromate formation ndsu.edu. Conversely, hydrogen peroxide can also act to suppress bromate formation by scavenging ozone and reacting with bromine intermediates d-nb.infotudelft.nlnih.govnih.govresearchgate.net. The balance between pollutant removal and bromate formation in the Peroxone process depends on the ratio of hydrogen peroxide to ozone dose nih.govnih.gov. A sufficient hydrogen peroxide dose is required to minimize bromate formation nih.gov.

Electro-peroxone is another type of enhanced ozonation process that has been investigated for its potential in controlling bromate formation ndsu.edutandfonline.comunlv.edu. These processes aim to optimize radical production while minimizing the undesirable formation of bromate.

Photolytic Ozonation Processes

Photolytic ozonation (O₃/UV) is an advanced oxidation process (AOP) that combines ozone with UV irradiation. While AOPs are effective for degrading various pollutants, they can also influence bromate formation. Studies have investigated the formation of bromate from bromide in UV/H₂O₂ and UV/PDS systems, noting that bromate can form, though potentially at lower levels compared to some other processes. benchchem.com Research has explored the removal of bromate formed during ozonation of groundwater using UV treatment, observing that UV can reduce bromate to bromide ions. researchgate.net The efficiency of bromate removal by UV can be influenced by water composition, including the concentration of ammonia and dissolved organic carbon (TOC), as well as the presence of intermediate bromide species formed during ozonation. researchgate.net

Heterogeneous Catalytic Ozonation

Heterogeneous catalytic ozonation (HCO) involves the use of solid catalysts to enhance the ozonation process. Bromate is a major inorganic byproduct of concern in HCO when bromide is present. rsc.orgrsc.org While many studies report less bromate formation in HCO compared to ozonation alone, the effect of catalysts varies depending on their interaction with ozone and the dominant bromate formation pathway (direct O₃ oxidation vs. indirect •OH oxidation). rsc.orgrsc.org Catalysts can influence bromate formation by promoting the decomposition of aqueous ozone and increasing •OH generation. rsc.org The addition of catalysts can also affect the generation of hydrogen peroxide (H₂O₂) and facilitate redox reactions on the catalyst surface, which may reduce different bromine species and lead to a lower bromate yield. rsc.orgrsc.org For example, cerium dioxide (CeO₂) has shown effectiveness in inhibiting bromate formation during ozonation in some studies. hep.com.cn

Sonolytic Ozonation Applications

Sonolytic ozonation (US/O₃) combines ultrasound with ozonation. This process can enhance the degradation of pollutants by increasing the mass transfer rate of ozone and promoting the formation of hydroxyl radicals. nih.govresearchgate.net Studies have investigated bromate formation from bromide during sonolytic ozonation. At neutral pH, the bromate conversion rate can be significantly increased by ultrasound compared to ozonation without ultrasound. nih.gov This is attributed mainly to the sonolytic decomposition of ozone and enhanced gas-liquid transfer. nih.gov The formation of bromate in sonolytic ozonation can increase with increasing pH. nih.gov However, the reduction of HOBr/OBr⁻ with ultrasound suggests that bromate formation might be inhibited due to H₂O₂ generation under ultrasound, indicating a potential competition between bromate and bromide formation at high ozone flow rates. nih.gov

Strategies for Bromate Mitigation and Control in Water Treatment

Minimizing bromate formation during ozonation is prioritized as removing bromate after formation is less feasible. nih.govacs.org Various strategies are employed to control bromate in water treatment.

Pre-oxidation Strategies for Bromide Management

Reducing the initial bromide concentration in the source water is a primary strategy for mitigating bromate formation, as bromate formation is roughly proportional to the initial bromide concentration. nih.gov While techniques exist for bromide removal from wastewater, their suitability for full-scale water treatment can be limited by costs and effectiveness. lidkoping.se Pre-oxidation processes using oxidants like chlorine, chlorine dioxide, and permanganate (B83412) before ozonation can affect ozone and •OH chemistry, potentially influencing bromate formation through changes in DOM properties. nih.gov Some studies have explored novel pre-treatments, such as using permanganate-ammonia combinations, which showed potential for preventing bromate formation while maintaining contaminant removal efficiency. researchgate.net

Optimization of Ozone Dosing and Contact Conditions

Optimizing ozone dosing and contact conditions is critical for minimizing bromate formation while achieving disinfection and oxidation targets. nih.govbesjournal.comiwaponline.com Bromate formation is dependent on the ozone dose. iwaponline.com Keeping ozone concentrations in the water at low levels can help minimize bromate formation, as this promotes the rapid transformation of ozone into hydroxyl radicals. eawag.ch A new ozone injection method, "ozone strong water" (OSW), has been developed to separate ozone injection and mass transfer from the reaction, allowing for need-based ozone dosing and potentially reducing bromate formation even at elevated bromide concentrations. ewwmconference.com Controlling pH also plays a decisive role; lower pH values can lead to lower bromate formation for a given ozone exposure. nih.govepfl.ch This is because at lower pH, ozone is more stable and •OH formation is slower. nih.gov

Chemical Addition for Bromate Suppression (e.g., Hydrogen Peroxide, Ammonia)

Chemical additives like hydrogen peroxide (H₂O₂) and ammonia (NH₃) are used to suppress bromate formation during ozonation. nih.govacs.orgrsc.orgjocpr.comresearchgate.netresearchgate.net

Ammonia: Ammonia can react with HOBr to form bromamine (B89241), which inhibits the direct pathway of bromate formation. epfl.chjocpr.com However, this reaction is reversible, requiring higher ammonia concentrations than might be expected. epfl.ch Ammonia addition can effectively scavenge HOBr to form NH₂Br. epfl.ch While ammonia can suppress bromate, studies suggest it might increase the toxicity of organic byproducts. researchgate.netresearchgate.net

The effectiveness of these chemical additions is influenced by water quality parameters such as organic matter, ammonia, and bromide concentrations. researchgate.net

Data Table: Impact of Chemical Addition on Bromate Formation

Chemical AdditiveProposed Mechanism of Bromate SuppressionObserved EffectsReferences
Hydrogen PeroxideAccelerates O₃ decomposition, minimizes O₃ exposure, reduces HOBr/OBr⁻Can inhibit bromate; effect depends on water quality and H₂O₂/O₃ ratio; excess can enhance formation. eawag.chjocpr.comresearchgate.netacs.org
AmmoniaReacts with HOBr to form bromamine (NH₂Br), inhibiting direct pathwayCan suppress bromate by scavenging HOBr; effectiveness influenced by concentration; may increase toxicity of organic byproducts. epfl.chjocpr.comresearchgate.netresearchgate.net

pH Adjustment for Minimizing Bromate Yield

The pH of water plays a crucial role in the formation of bromate during ozonation. At lower pH values, ozone is more stable, and the formation of hydroxyl radicals (•OH), which are strong oxidants, is slower. nih.govacs.orgcore.ac.uk This is demonstrated by significantly lower Rct values (a measure of hydroxyl radical exposure) at pH 6 compared to pH 9. nih.govacs.org Under acidic conditions, the primary reaction between ozone and bromide leads to the formation of hypobromous acid (HOBr). nih.govacs.org HOBr is not readily oxidized further by ozone due to its low reactivity with ozone. nih.govacs.org

Conversely, at higher pH values, ozone decomposes more rapidly, leading to increased formation of hydroxyl radicals. This promotes the oxidation of bromide and intermediate bromine species, increasing bromate formation. nih.govacs.orgcore.ac.uk Studies have shown that bromate concentrations are higher at pH 8 compared to pH 6 under similar ozonation conditions. nih.govacs.org For instance, during the ozonation of Seine River water with a bromide concentration of 60 µg/L, bromate concentrations of 4 µg/L and 9 µg/L were observed at pH 6 and pH 8, respectively, for an ozone exposure of 10 mg L⁻¹ min⁻¹. nih.govacs.org

Therefore, lowering the pH during ozonation can be an effective strategy for minimizing bromate formation, while still achieving disinfection objectives with a lower level of bromate. nih.govacs.orgcore.ac.uk However, this approach must consider potential increases in the formation of brominated organic compounds at lower pH and the cost associated with pH reduction, especially in waters with high alkalinity. core.ac.uk

Remediation Technologies for Bromate Contaminated Water

Given the concerns associated with bromate in water, various technologies have been developed for its removal or reduction.

Catalytic Hydrogenation for Bromate to Bromide Conversion

Catalytic hydrogenation is a promising technique for treating bromate-polluted water by converting bromate into less harmful bromide ions using hydrogen as a reducing agent. mdpi.comrsc.orgresearchgate.net This method avoids the production of byproducts often associated with other treatment technologies like membranes or ion exchange. mdpi.com

The catalytic reduction typically occurs on the surface of a catalyst, often involving the dissociative adsorption of hydrogen followed by the reduction of adsorbed bromate anions by hydrogen atoms. mdpi.com Noble metal catalysts, such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), supported on materials like activated carbon or aluminum oxide (Al₂O₃), have shown effectiveness in this process. mdpi.comresearchgate.netcapes.gov.br Studies have demonstrated high bromate removal rates using these catalysts at room temperature and atmospheric pressure. mdpi.comcapes.gov.br

The efficiency of catalytic hydrogenation can be influenced by several factors, including pH, catalyst material, and the presence of other ions. Acidic pH can enhance the reaction rate, although very low pH might lead to the formation of bromine instead of bromide. mdpi.com The choice of support material for the catalyst also plays a role; for example, Pd/Al₂O₃ has shown higher catalytic activity at pH 5.6 compared to Pd/SiO₂ and Pd/AC, attributed to electrostatic attraction between the bromate ion and the catalyst surface. capes.gov.br Coexisting anions like chloride (Cl⁻), bromide (Br⁻), and sulfate (B86663) (SO₄²⁻) can suppress bromate reduction, with sulfate exhibiting a particularly marked inhibitory effect due to competitive adsorption on active sites. capes.gov.br

Alternative approaches involve using solid hydrogen-releasing compounds like sodium borohydride (B1222165) (NaBH₄) in conjunction with catalysts, which can be advantageous for safety and handling. rsc.org Metal-organic frameworks (MOFs), including those containing non-noble metals like iron and cobalt, have been explored as catalysts for bromate reduction using NaBH₄. rsc.org This combination has shown efficient bromate reduction to bromide, with the NaBH₄ dosage being a significant factor influencing removal efficiency. rsc.org

Bioreactor Systems for Bromate Reduction in Groundwater

Biological reduction of bromate to bromide using indigenous microbial populations is another potential remediation technique, particularly for contaminated groundwater. iwaponline.comcranfield.ac.ukiwaponline.comnih.govcranfield.ac.uk This approach often involves the addition of a carbon source to stimulate microbial activity, analogous to denitrification systems. iwaponline.comcranfield.ac.ukiwaponline.com

Laboratory-scale studies using anaerobic suspended growth chemostat systems have demonstrated bromate reduction in groundwater with the addition of glucose as a carbon source. iwaponline.comiwaponline.com While initial specific reduction rates were relatively low compared to denitrification, enrichment trials have shown significantly increased rates, suggesting the presence of high-rate bromate-reducing bacterial strains. iwaponline.comiwaponline.com For example, specific reduction rates up to 160.48 µmol Br⁻ g dry wt⁻¹ hr⁻¹ were achieved in enriched systems. iwaponline.comiwaponline.com

Pilot-scale studies using fixed-film bioreactors have also confirmed the potential of biological bromate reduction for groundwater remediation. cranfield.ac.uknih.govcranfield.ac.uk These systems, seeded with enriched biomass, have shown high bromate removal efficiency, with stoichiometric conversion to bromide. cranfield.ac.uknih.gov Reduction of 87-90% of bromate influent has been observed in fixed-film systems with appropriate retention times. nih.gov Factors such as retention time, carbon source, and influent bromate concentration can influence the reduction rates. cranfield.ac.uk While pH did not significantly affect bromate reduction rates in one study, other parameters like temperature and the presence of nitrate (B79036) can play a role. cranfield.ac.uknih.gov Biological bromate reduction can be slow and may occur only after the complete reduction of competing ions like nitrate. nih.gov

Recent research has explored coupling biological bromate reduction with in situ gas fermentation using H₂/CO₂ mixtures as a feedstock in membrane biofilm reactors (MBfRs). nih.gov This approach eliminates the need for external organic carbon sources and has demonstrated high bromate removal efficiency, with the reduction primarily driven by volatile fatty acids (VFAs) produced from gas fermentation. nih.gov

Bromate Incorporation into Calcium Carbonate Minerals

The incorporation of trace elements, including bromine, into calcium carbonate minerals like calcite and aragonite is of interest in various fields, such as using speleothems as proxies for past environmental conditions. Understanding how bromate incorporates into these mineral structures is crucial for interpreting such records.

Computer Simulation Studies of BrO₃⁻ Oxyanion Incorporation

Computer simulation studies, often based on quantum mechanical calculations, have been employed to investigate the incorporation of bromate (BrO₃⁻) oxyanions into the crystal structures of calcium carbonate polymorphs, specifically calcite and aragonite. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.net These studies aim to understand the chemical nature and environment of bromine-containing impurities within these minerals. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.net

Simulations have shown that bromate can substitute for carbonate ions within the mineral lattice. reading.ac.ukresearchgate.net The ease of incorporation can depend on the specific calcium carbonate phase, with differences observed between calcite and aragonite. reading.ac.ukresearchgate.net The relative density of the mineral phase can influence the favorability of oxyanion incorporation. reading.ac.ukresearchgate.net

Impurity Binding Effects in Calcite and Aragonite

The incorporation of negatively charged bromate oxyanions into the calcium carbonate lattice requires charge compensation. This is often achieved by the co-incorporation of positively charged alkali-metal cations (e.g., Li⁺, Na⁺, K⁺). reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life Computer simulations have explored the interplay between impurity binding effects and configurational entropy in determining the distribution of bromate oxyanions and these compensating cations within the mineral structure. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life

An impurity binding effect favors the association of oppositely charged impurities in nearest-neighbor configurations. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life This binding effect is predicted to be stronger in aragonite than in calcite and varies depending on the alkali-metal cation (in the order Li < Na < K). reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life At concentrations above parts-per-million, bromate impurities are expected to be paired with compensating cations in close proximity within the crystal lattice. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life

While bromate substitution compensated by sodium or potassium cations is predicted to be metastable with respect to the formation of solid NaBrO₃ or KBrO₃ phases, the calculated solubility limits of BrO₃⁻ in calcite and aragonite are higher than those for other oxyanions like sulfate (SO₄²⁻) and molybdate (B1676688) (MoO₄²⁻), which are also used as volcanic records in speleothems. reading.ac.ukcam.ac.ukreading.ac.ukresearchgate.netresearchgate.netresearcher.life The incorporation of oxyanions like sulfate and molybdate can cause significant elastic strain on the crystal due to their large, tetrahedral geometries, making bulk lattice incorporation thermodynamically unfavorable in some cases. reading.ac.ukresearchgate.net Surfaces and surface defects may provide more favorable environments for hosting such impurities. reading.ac.ukresearchgate.net

Role of Charge-Compensating Alkali-Metal Cations

The environmental chemistry of bromate (BrO3-) in aqueous systems, particularly its formation, mitigation, and remediation, can be significantly influenced by the presence of charge-compensating alkali-metal cations (Li+, Na+, K+, Rb+, Cs+). These monovalent cations, found in Group 1 of the periodic table, readily lose their outermost electron to form +1 ions and are common constituents of natural waters and brines. libretexts.orgwikipedia.org

Research indicates that alkali-metal cations can play a role in the incorporation of bromate into solid matrices, such as calcium carbonate polymorphs like calcite and aragonite, which are relevant in environmental archives like speleothems. reading.ac.ukreading.ac.uk A computer simulation study investigating the incorporation of bromate oxyanions in calcite and aragonite found that the relative distributions of bromate and charge-compensating alkali-metal cations are determined by an interplay between an impurity binding effect and a configurational entropic effect. reading.ac.ukreading.ac.uk The impurity binding effect, which is the tendency for the cation to be near the bromate impurity, was found to be stronger for aragonite than for calcite. reading.ac.ukreading.ac.uk Furthermore, the strength of this binding effect changes in the order Li < Na < K. reading.ac.ukreading.ac.uk For bromate concentrations above parts-per-million, the bromate impurities are expected to be paired with compensating cations in nearest-neighbour configurations. reading.ac.ukreading.ac.uk

While bromate substitution compensated by sodium or potassium cations is predicted to be metastable with respect to the phase separation of solid sodium bromate (NaBrO3) or potassium bromate (KBrO3), the solubility limits of bromate in calcite and aragonite are still higher than those calculated for other oxyanions like sulfate (SO42-) and molybdate (MoO42-) that are used as volcanic records in speleothems. reading.ac.ukreading.ac.uk The chemistry of the aliovalent bromate/carbonate substitution differs from isovalent substitutions, and charge compensating mechanisms are expected to play a significant role in the thermodynamics of bromate incorporation. reading.ac.uk Studies on iodate (B108269) substitution in calcite have also shown an energetic preference for compensating cations like H+ or Na+ to be near the iodate impurity. reading.ac.uk

The influence of alkali-metal cations extends beyond solid-phase incorporation. In aqueous solutions, the nature of the alkali cation can affect the behavior of anions and the surrounding water molecules. pku.edu.cn Studies on the reorientation of water in the hydration shell of halide anions have shown that alkali cations influence this process. pku.edu.cn The electric field exerted by the cation, which is larger for smaller cations like Na+ compared to K+, can align the static dipoles of water molecules around the anion, affecting water dynamics. pku.edu.cn

While the direct role of alkali-metal cations on bromate formation during processes like ozonation is not as extensively documented as the influence of factors like pH and temperature, the ionic strength of the solution, which is contributed by all dissolved ions including alkali metals, can accelerate the decomposition of ozone, a key factor in bromate formation from bromide. wateronline.com

The interactions between alkali metal cations and bromate ions in aqueous solution can be influenced by factors such as ion pairing and hydration. Alkali metal ions, except for lithium, are generally weakly hydrated with a single shell of water molecules, while the smaller lithium ion is more strongly hydrated, potentially with a second hydration shell. acs.org The strength of electrostatic interactions between alkali metal ions and water is generally weak due to their low charge density, especially for larger ions. acs.org

Further research is needed to fully elucidate the complex interactions between different alkali-metal cations and bromate in various aqueous environmental scenarios, particularly concerning their specific effects on bromate formation kinetics, stability, and reactivity during water treatment and in natural water systems.

Advanced Analytical Methodologies for Calcium Bromate and Bromate Ion Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating the bromate (B103136) ion from complex sample matrices, thereby preventing interference from other ions and ensuring accurate quantification.

Ion Chromatography with Conductivity Detection (IC-CD)

Ion chromatography with suppressed conductivity detection is a well-established technique for the analysis of inorganic anions, including bromate. thermofisher.com This method utilizes an anion-exchange column to separate bromate from other ions based on their affinity for the stationary phase. A carbonate-hydrogencarbonate eluent is commonly used to carry the sample through the column. nih.gov After separation, a suppressor system is employed to reduce the background conductivity of the eluent and convert the sample anions to their more conductive acid form, thus enhancing the signal-to-noise ratio for the analyte. nih.gov

The performance of IC-CD is sufficient for many applications, but achieving the very low limits of detection (LOD) required for drinking water regulations can be challenging due to potential interferences from high concentrations of common anions like chloride and carbonate. thermofisher.commetrohm.com Optimized separation, for instance by combining specific guard and analytical columns, can improve the resolution between bromate and interfering peaks, allowing for a limit of quantification (LOQ) of around 1 µg/L. metrohm.com One study achieved a detection limit of 0.50 µg/L using a dual suppressor system (a chemical suppressor combined with a CO₂ suppressor) to lower the background conductivity. nih.gov However, IC-CD is generally considered less sensitive than other available methods and may require sample pretreatment to manage matrix interferences. researchgate.net

Table 1: Performance Characteristics of IC-CD for Bromate Analysis

Parameter Value/Condition Source
Analytical Column Metrosep A Supp 5 / Metrosep A Supp 7 nih.govmetrohm.com
Eluent 3.2 mmol/L Na₂CO₃ - 1.0 mmol/L NaHCO₃ nih.gov
Detection Suppressed Conductivity nih.govmetrohm.com
Linearity Range 5-100 µg/L nih.gov
Detection Limit (LOD) 0.50 µg/L nih.gov
Limit of Quantification (LOQ) ~1 µg/L metrohm.com
Sample Recoveries 96.1% - 107% nih.gov

Ion Chromatography with Post-Column Reaction (IC-PCR) and UV Detection

To overcome the sensitivity limitations of conductivity detection, Ion Chromatography with Post-Column Reaction (IC-PCR) coupled with UV/Visible detection offers a highly specific and sensitive alternative. metrohm.com This technique separates bromate using ion chromatography, and the eluent is then mixed with a reagent in a post-column reactor to produce a new chemical species that strongly absorbs UV or visible light. researchgate.netlcms.cz

A widely used and robust PCR method is the "triiodide method," where bromate, in an acidic medium and catalyzed by molybdate (B1676688), oxidizes iodide (I⁻) to form triiodide (I₃⁻). metrohm.comnih.govamazonaws.com The resulting triiodide is then quantified by its strong absorbance at a wavelength of 352 nm. metrohm.comnih.gov This reaction is highly specific and stoichiometrically amplifies the bromate anion, significantly enhancing detection sensitivity. amazonaws.com The method allows for the determination of bromate at sub-µg/L levels, with detection limits reported as low as 0.4 µg/L. nih.gov

Other PCR reagents have also been employed, such as fuchsin, which reacts with bromate to form a red-colored product that absorbs at 530 nm. nih.gov This method has demonstrated a detection limit of 0.1 µg/L. nih.gov The IC-PCR approach is highly effective for analyzing bromate in various water matrices, even those with high levels of chloride and carbonate, as the detection method is selective for the reaction product. metrohm.comresearchgate.net

Table 2: Comparison of Post-Column Reagents for Bromate Determination

Reagent System Reaction Detection Wavelength Reported Detection Limit (LOD) Source
Acidified Potassium Iodide (KI) Bromate oxidizes iodide to triiodide (I₃⁻) 352 nm 0.4 µg/L lcms.cznih.gov
Fuchsin Bromate reacts with SO₂-reduced fuchsin 530 nm 0.1 µg/L nih.gov
o-dianisidine (ODA) Oxidation of ODA 500 nm 1 µg/L nih.govtandfonline.com

Ion Chromatography with Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS)

The online coupling of ion chromatography with inductively coupled plasma-mass spectrometry (IC-ICP-MS) represents one of the most powerful and sensitive techniques for the quantification of bromate. researchgate.net This hyphenated technique uses an ion chromatograph to separate bromate from the sample matrix, and the eluent is introduced directly into the ICP-MS. epa.gov The ICP-MS acts as an element-specific detector, atomizing and ionizing the compounds eluting from the column and measuring the mass-to-charge ratio of the bromine isotopes (m/z 79 and 81). epa.govthermofisher.com

This method offers exceptional sensitivity, with detection limits for bromate reported at the sub-µg/L level, such as 0.67 µg/L, 0.23 µg/L, and even as low as 50-65 ng/L in some studies. nih.govpsu.eduiheg.org.cn A key advantage of IC-ICP-MS is its ability to overcome complex matrix effects and polyatomic interferences that can affect other detectors. thermofisher.com U.S. EPA Method 321.8 is a standardized procedure for bromate determination in drinking water using IC-ICP-MS. epa.govthermofisher.com The technique allows for the simultaneous determination of other halogen species, such as bromide, chloride, and chlorate. researchgate.netnih.gov

Table 3: Performance Data for IC-ICP-MS Bromate Analysis

Parameter Value/Condition Source
Analytical Column Dionex IonPac AS12A nih.gov
Eluent 11 mM (NH₄)₂CO₃ nih.gov
Detection ICP-MS (monitoring m/z 79 and 81) thermofisher.com
Detection Limit (BrO₃⁻) 0.23 µg/L iheg.org.cn
Detection Limit (Br⁻) 0.12 µg/L iheg.org.cn
Sample Recoveries 95% - 109% iheg.org.cn

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) methods have also been developed for bromate analysis, often utilizing ion interaction chromatography on a reversed-phase column (like a C-18 column). nih.govtandfonline.comcapes.gov.br In this approach, an ion interaction reagent, such as tetrabutylammonium (B224687) acetate (B1210297), is added to the mobile phase (e.g., a methanol/water mixture). nih.govtandfonline.com This reagent pairs with the anionic bromate, allowing it to be retained and separated on the nonpolar stationary phase.

Similar to ion chromatography, direct detection of bromate by UV absorbance is often insufficient for trace-level analysis. Therefore, HPLC separations are frequently coupled with a post-column reaction system for enhanced sensitivity and selectivity. nih.govpsu.edu For instance, a post-column reaction involving the oxidation of o-dianisidine in an acidic solution produces a colored product detected at 500 nm, enabling a limit of quantitation of 3 µg/L. nih.govtandfonline.com Mixed-mode HPLC columns, which offer both ion-exchange and reversed-phase retention mechanisms, can also be used to separate polar inorganic anions like bromate and chlorate. helixchrom.com

Table 4: Example HPLC Method for Bromate Analysis

Parameter Condition Source
Separation Mode Ion Interaction Chromatography nih.govtandfonline.com
Column C-18 Reversed-Phase nih.govtandfonline.com
Mobile Phase Methanol/Water (20:80, v/v) with tetrabutylammonium acetate nih.govtandfonline.com
Detection Post-Column Reaction with o-dianisidine, UV-Vis at 500 nm nih.govtandfonline.com
Limit of Detection (LOD) 1 µg/L nih.govtandfonline.com
Limit of Quantitation (LOQ) 3 µg/L nih.govtandfonline.com

Spectrophotometric Detection Methods

Spectrophotometric methods rely on the reaction of bromate with a specific reagent to produce a colored compound, which can then be quantified by measuring its light absorbance at a characteristic wavelength. researchgate.netrsc.org While simple spectrophotometry can be used as a standalone technique, it is more commonly employed as a detection method following chromatographic separation to ensure specificity. A prominent example is the reaction of bromate with promethazine (B1679618) in an acidic medium to yield a red-pink product with maximum absorption at 515 nm. researchgate.net Another method involves the reaction with fuchsin, which forms a product absorbing at 530 nm. rsc.orgdss.go.th

UV/Visible Absorbance Detection for Triiodide Formation

The most widely applied spectrophotometric detection strategy for bromate analysis is based on the formation of the triiodide ion (I₃⁻). nih.gov This reaction is central to the highly sensitive IC-PCR methods. In an acidic solution, and typically in the presence of a molybdate catalyst, bromate oxidizes iodide to iodine (I₂), which then rapidly combines with excess iodide to form the triiodide ion. metrohm.comamazonaws.com

The triiodide ion has two strong and distinct absorbance maxima in the UV-Visible spectrum, one at approximately 288-290 nm and another at 351-360 nm. asianpubs.orgresearchgate.netasianpubs.org For analytical purposes, the peak at 352 nm is commonly used for quantification due to fewer potential interferences. metrohm.comnih.gov The molar absorptivity of triiodide is high, which contributes to the low detection limits achieved with this method. asianpubs.orgasianpubs.org Studies have shown that the absorbance is stable over a pH range of 2.0 to 6.5. asianpubs.orgasianpubs.org This detection method is robust, reliable, and provides the sensitivity needed to meet stringent regulatory limits for bromate in water. nih.gov

Table 5: Spectrophotometric Properties of the Triiodide Ion for Bromate Detection

Parameter Value Source
Reaction Principle BrO₃⁻ + 9I⁻ + 6H⁺ → Br⁻ + 3I₃⁻ + 3H₂O amazonaws.com
Catalyst Ammonium (B1175870) Molybdate lcms.czamazonaws.com
Maximum Absorption Wavelengths (λmax) ~288 nm and ~351 nm asianpubs.orgasianpubs.org
Wavelength Used for Quantification 352 nm metrohm.comnih.gov
Molar Absorptivity at ~351 nm 1.72 x 10⁴ L cm⁻¹ mol⁻¹ asianpubs.orgasianpubs.org
Molar Absorptivity at ~288 nm 2.65 x 10⁴ L cm⁻¹ mol⁻¹ asianpubs.orgasianpubs.org

Electrochemical Detection Techniques

Electrochemical sensors have been extensively developed for bromate detection, with various techniques being applied over the last two decades. mdpi.comnih.gov The most prominent among these are amperometry, cyclic voltammetry (CV), square wave voltammetry (SWV), differential pulse voltammetry, electrochemiluminescence (ECL), and electrochemical impedance spectroscopy (EIS). mdpi.comnih.govencyclopedia.pub

Potentiometry measures the potential difference between an indicator electrode and a reference electrode in an electrochemical cell under zero-current conditions. slideshare.net Ion-Selective Electrodes (ISEs) are a key component of this method, utilizing a selective membrane that generates a potential proportional to the activity of a specific ion, in this case, the bromate ion. slideshare.netzu.edu.eg

The development of novel ISEs for bromate is an active area of research. For instance, ion-selective electrodes based on rhodamine B and tetrahexyl ammonium bromide have been described for the determination of the bromate ion. zu.edu.eg These electrodes offer the advantage of direct, fast, and accurate measurements without the need for an external reference electrode, simplifying their use in various applications, including potentiometric titrations and continuous monitoring. environmentalexpress.com The selectivity of these electrodes is a crucial parameter, and correctly determined selectivity coefficients are necessary to predict the electrode's response accurately, especially in complex sample matrices. nih.gov While highly sensitive, the precision of ISEs can be a limitation, and they are susceptible to interference from other ions. slideshare.net

Amperometry is the most widely applied electrochemical technique for bromate detection, accounting for 50% of the electrochemical methods deployed in recent decades. mdpi.comnih.govencyclopedia.pubresearchgate.net This technique involves measuring the current generated by the electrochemical reduction or oxidation of bromate at a constant applied potential. The resulting current is directly proportional to the bromate concentration.

The performance of amperometric sensors is highly dependent on the electrode material. Various modified electrodes have been fabricated to enhance electrocatalytic activity towards bromate reduction, leading to improved sensitivity and lower detection limits. researchgate.net For example, a sensor based on palladium nanoparticles supported on graphene oxide nanosheets (PdNPs-GO) has been developed for the amperometric detection of bromate in flour and bread samples. researchgate.net Another study utilized a hemoglobin (Hb) modified electrode with multi-walled carbon nanotubes (MWCNTs) for bromate determination in mineral water. mdpi.com

The key to these sensors is their ability to facilitate the electrocatalytic reduction of BrO₃⁻ to Br⁻, a process that involves the transfer of six electrons for complete reduction. encyclopedia.pub

Table 1: Performance of Selected Amperometric Bromate Sensors

Electrode Modifier Linear Dynamic Range (LDR) Limit of Detection (LOD) Sensitivity Reference
Hemoglobin/MWCNTs-PLL 15–6000 µM 0.96 µM Not Reported mdpi.com
Iron Phthalocyanine (B1677752)/MWCNT 2–150 µM 0.6 µM 11 nA/µM mdpi.com
Phosphomolybdate/rGO-PDDA 15-6000 µM 0.96 µM Not Reported researchgate.net

Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. These methods provide detailed information about the electrochemical processes occurring.

Cyclic Voltammetry (CV): CV is used to study the electrochemical behavior of bromate, including electron transfer kinetics at modified electrodes. researchgate.netfao.org It helps in characterizing the electrocatalytic activity of sensor materials towards bromate reduction. mdpi.comfao.org For instance, CV studies of nanocomposites made from Pd nanoparticles and MWCNTs showed distinct reduction peaks for bromate. researchgate.net

Square Wave Voltammetry (SWV): SWV is a highly sensitive voltammetric technique used for quantitative analysis. A sensor using a nickel phthalocyanine multi-walled carbon nanotube (NiPcMWCNTs) nanocomposite on a glassy carbon electrode demonstrated a lower limit of detection (1.47 μM) with SWV compared to other techniques. researchgate.net Another approach used a Sn(II)-clinoptilolite-modified carbon paste electrode for the indirect voltammetric determination of bromate using SWV. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is another sensitive technique that has been utilized for bromate detection. nih.govencyclopedia.pub Like SWV, it minimizes the background current, enhancing the signal-to-noise ratio for quantification.

The choice of voltammetric technique often depends on the specific requirements of the analysis, with SWV and DPV generally offering higher sensitivity for trace-level quantification compared to CV. nih.govencyclopedia.pub

Table 2: Comparison of Voltammetric and EIS Sensor Performance for Bromate

Technique Electrode Modifier Linear Dynamic Range (LDR) Limit of Detection (LOD) Sensitivity Reference
EIS GCE-CoPcMWCNTs 48-167 µM 11.54 µM 125.5 µA μM⁻¹ fao.org
SWV GCE-CoPcMWCNTs 24-149 µM 8.87 µM 485.6 µA μM⁻¹ fao.org
EIS GCE-NiPcMWCNTs 48-200 µM 21.81 µM 485.6 µA μM⁻¹ fao.org
SWV GCE-NiPcMWCNTs 24-111 µM 3.09 µM 1290 µA μM⁻¹ fao.org
EIS NiPcMWCNTs/GCE 24–100 μM 6.72 μM 483.7 μA μM⁻¹ researchgate.net

Electrochemiluminescence (ECL) is a highly sensitive detection method where species generated at an electrode surface undergo electron-transfer reactions to produce an excited state that emits light. nih.gov This technique has been successfully applied to bromate analysis.

A notable example is an ECL sensor fabricated using a cationic polythiophene derivative immobilized on a gold electrode. nih.gov In this system, bromate itself acts as the coreactant, reacting with the polythiophene to generate light. The intensity of the emitted light shows a good linear relationship with the concentration of bromate over a wide range (1 μM to 0.1 M), achieving a detection limit of 1 μM. nih.gov Flow-injection chemiluminescence methods have also been developed, based on the luminescence of systems like KBrO₃-Na₂SO₃-quinine sulfate (B86663), for the determination of potassium bromate in flour. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the properties of electrochemical systems by measuring the impedance over a range of frequencies. libretexts.org It provides detailed information about processes occurring at the electrode-electrolyte interface, such as charge transfer resistance and diffusion characteristics. researchgate.netuctm.edu

EIS has been employed for the detection of bromate, often in conjunction with other electrochemical techniques. mdpi.comnih.govencyclopedia.pub For instance, EIS was used to characterize the electrochemical behavior of nanocomposite-modified electrodes and to quantify bromate. fao.org The technique can be used to determine the limit of detection and linear dynamic range for bromate sensors. fao.orgresearchgate.net Mechanistic studies have also utilized EIS to understand complex behaviors, such as the oscillatory dynamics observed during the electro-reduction of bromate ions. researchgate.net As a biosensing tool, EIS is highly suitable for detecting a wide array of analytes with high sensitivity and specificity. nih.gov

Method Validation and Performance Metrics

The validation of any analytical method is crucial to ensure the reliability and accuracy of its results. For bromate quantification, method validation is performed according to established guidelines, such as those from the U.S. Environmental Protection Agency (EPA) or the International Organization for Standardization (ISO). nih.goveuropa.eu Key performance metrics that are evaluated include:

Accuracy: Often assessed through recovery experiments in spiked samples. For a palladium nanoparticle-based amperometric sensor, good recoveries between 94% and 110% were obtained in flour and bread samples. researchgate.net For a spectrophotometric method, accuracy was evaluated by calculating the mean percentage recovery at different concentrations. jmaterenvironsci.com

Precision: This is evaluated in terms of repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision). It is typically expressed as the relative standard deviation (RSD). jmaterenvironsci.com In a multilaboratory validation of a method for bromate determination, the repeatability relative standard deviation (RSDr) ranged from 1.2% to 4.1%, while the reproducibility relative standard deviation (RSDR) ranged from 2.3% to 5.9%. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netjmaterenvironsci.com For example, EPA Method 557, an IC-MS method, can achieve an MDL of 0.015 to 0.2 µg/L for bromate in reagent water. thermofisher.com

Linearity and Linear Dynamic Range (LDR): This defines the concentration range over which the analytical signal is directly proportional to the analyte concentration. nih.govjmaterenvironsci.com

Selectivity/Specificity: This refers to the method's ability to accurately measure the analyte in the presence of potential interfering species such as chloride, chlorite, and other ions. fao.orgeuropa.eu

Stability: The stability of the sensor or reagents over time is also a critical parameter. A sensor using a NiPcMWCNTs nanocomposite demonstrated high stability (95.5%). researchgate.net

The U.S. EPA has developed and validated several methods for bromate analysis in drinking water, such as Methods 300.1, 317.0, and 321.8, each with specific performance characteristics and validation data. nih.govnih.govepa.gov These methods serve as a benchmark for the performance of newly developed analytical techniques.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.goveflm.eu Achieving low LOD and LOQ values is critical, especially as regulatory limits for bromate in drinking water are set at low microgram-per-liter (µg/L) levels. thermofisher.comsigmaaldrich.com

Various analytical techniques, primarily based on ion chromatography (IC), have been developed to meet these stringent requirements. These methods often employ different detection systems to enhance sensitivity and selectivity. thermofisher.com For instance, IC coupled with suppressed conductivity detection is a common approach, but for matrices with high ionic strength, more advanced techniques are necessary. thermofisher.comthermofisher.com These include IC with post-column reaction (PCR) and UV/Vis or inductively coupled plasma mass spectrometry (ICP-MS) detection. nih.govthermofisher.com

The choice of method significantly impacts the achievable detection limits. For example, EPA Methods 317.0 and 326.0, which use IC-PCR, can achieve a method detection limit (MDL) of 0.04 µg/L. thermofisher.com Similarly, IC-ICP-MS methods can provide detection limits in the sub-µg/L range, around 0.1–0.2 µg/L, particularly when a preconcentration step is included. researchgate.net In contrast, methods for more complex matrices like seawater or food may have higher detection limits due to significant matrix effects. jfda-online.comnih.gov

The table below presents a summary of reported LOD and LOQ values for bromate quantification using different analytical methodologies.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Bromate Ion

Analytical Method Matrix LOD LOQ Source(s)
Ion Chromatography (IC) with Conductivity Detection Drinking Water 20 µg/L - researchgate.net
IC with Conductivity Detection Drinking Water 0.82 µg/L (MDL) - lcms.cz
IC with Conductivity Detection Groundwater 5 µg/L - nih.gov
IC with Post-Column Reaction (PCR) and UV/Vis Detection Drinking Water 0.1 µg/L - researchgate.net
IC-PCR-UV/Vis Drinking Water 0.04 µg/L (MDL) 0.12 µg/L thermofisher.comthermofisher.com
IC-PCR-UV/Vis Wastewater < 20 µg/L - nih.gov
High-Performance Liquid Chromatography (HPLC) with PCR Bread and Flour 0.1 ppm - jfda-online.com
IC-ICP-MS Drinking Water 0.1–0.2 µg/L (with preconcentration) - researchgate.net
IC-MS Drinking Water 0.015–0.2 µg/L (MDL) - thermofisher.com
3D-Matrix Elimination IC Seawater 60 µg/L - nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Wheat Flour 0.05 mg/kg - fda.gov.tw

Linearity and Calibration Range Assessment

Linearity assessment is a critical component of method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of standards and determining the correlation coefficient (r) or coefficient of determination (r²) of the resulting calibration curve. sepscience.com A value close to 1.0 indicates a strong linear relationship.

For bromate analysis, methods are generally expected to exhibit excellent linearity across a range that encompasses the expected sample concentrations and regulatory limits. Ion chromatography methods have consistently demonstrated strong linearity for bromate quantification. For example, IC with conductivity detection has shown linear ranges from 5.0 to 1000 µg/L with an r² of 0.9994. lcms.cz Other studies report similar findings, with high correlation coefficients (often >0.999) across various concentration ranges, from low µg/L to mg/L levels. nih.govresearchgate.netoup.com

The calibration range can be influenced by the specific instrumental setup, including the detector and column used. epa.gov For instance, a spectrophotometric method for bromate in bread showed a linear range of 0.5 to 4.5 µg/mL with a correlation coefficient of 0.9989. jmaterenvironsci.com

The table below summarizes the linearity and calibration range data from various studies on bromate analysis.

Table 2: Linearity and Calibration Range for Bromate Ion Quantification

Analytical Method Calibration Range Correlation Coefficient (r or r²) Source(s)
IC with Conductivity Detection 5.0–1000 µg/L r² = 0.9994 lcms.cz
IC with Conductivity Detection 1–100 µg/L r = 0.9995 oup.com
IC with PCR and UV/Vis Detection up to 50 µg/L r² = 0.9997 researchgate.net
IC with Conductivity Detection 0.4–12 mg/L r² = 1 researchgate.net
Spectrophotometry 0.5–4.5 µg/mL r = 0.9989 jmaterenvironsci.com
3D-Matrix Elimination IC (Seawater) Not Specified r² = 0.9991 nih.gov

Precision and Accuracy in Complex Matrices

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, often expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the agreement between a test result and the accepted reference value, often evaluated through recovery studies in spiked samples. thermofisher.comeuropa.eu Both are fundamental for ensuring the reliability of analytical data, especially when dealing with complex matrices that can interfere with the analysis. epa.gov

For bromate quantification, high precision and accuracy are achievable across various sample types, including drinking water, food, and environmental waters. In drinking water analysis, inter-laboratory studies have demonstrated good precision, with repeatability RSD (RSDr) values ranging from 1.2% to 4.1% and reproducibility RSD (RSDR) values from 2.3% to 5.9%. europa.eu Recoveries of bromate from spiked water samples are typically within the acceptable range of 70-130%, with many methods reporting recoveries between 85% and 115%. researchgate.netepa.gov

In more challenging matrices like food or seawater, maintaining precision and accuracy requires robust sample preparation and analytical techniques. Studies on bromate in flour and bread have reported recoveries between 80.0% and 86.3%, with coefficients of variation (a measure of precision) below 3.9%. jfda-online.com For ozonated seawater, a three-dimensional IC system yielded recoveries of 89-92%. nih.gov

The table below provides a summary of precision and accuracy data for bromate analysis in different matrices.

Table 3: Precision and Accuracy Data for Bromate Ion Analysis in Various Matrices

Matrix Analytical Method Precision (RSD %) Accuracy (Recovery %) Source(s)
Drinking Water IC RSDr: 1.2–4.1%, RSDR: 2.3–5.9% - europa.eu
Drinking Water IC-ICP-MS 2–6% 96–107% researchgate.net
Drinking and Tap Water IC with recycling column ≤ 4.80% 96.8–108.7% oup.com
Soft Drinking Water IC 0.14–5.1% 96.0% researchgate.net
Flour and Bread HPLC with PCR < 1.9% 80.0–86.1% jfda-online.com
Flour High Performance IC < 3.9% 79.7–86.3% jfda-online.com
Ozonated Seawater 3D-Matrix Elimination IC Not Specified 89–92% nih.gov

Interference Studies and Matrix Effects

Matrix effects occur when non-analyte components in a sample alter the analytical signal of the target analyte, leading to either signal enhancement or suppression. researchgate.netarborassays.com These effects are a significant challenge in trace analysis and can compromise the accuracy, precision, and sensitivity of a method. nih.govnih.govresearchgate.net In bromate analysis, common interfering ions include chloride, sulfate, nitrate (B79036), and chlorite, which are often present at much higher concentrations than bromate, particularly in mineral water, seawater, or wastewater. researchgate.netnih.govykcs.ac.cn

High concentrations of ions like chloride and sulfate can co-elute with or overload the analytical column, diminishing the resolution and efficiency of the bromate peak. thermofisher.comnih.gov For example, studies have shown that high sulfate concentrations can cause the bromate peak to drift and reduce the signal response. ykcs.ac.cn Similarly, nitrite (B80452) concentrations above 3 mg/L have been reported to cause partial peak overlap with bromate. researchgate.net Chlorite has also been identified as a potential interferent in some collaborative studies. europa.eu

Several strategies are employed to mitigate or compensate for matrix effects:

Sample Preparation: Techniques such as dilution, filtration, and solid-phase extraction (SPE) can reduce the concentration of interfering substances. arborassays.comchromatographyonline.comgimitec.com

Chromatographic Selectivity: The use of high-capacity anion-exchange columns can improve the separation of bromate from interfering ions. nih.gov Multi-dimensional IC systems have also been developed to effectively eliminate matrix interferences in highly complex samples like seawater. nih.gov

Advanced Detection: Post-column reaction (PCR) followed by UV detection increases the specificity for bromate, minimizing interference from non-reactive ions. thermofisher.comthermofisher.com

Calibration Strategies: Using matrix-matched calibration standards or the standard addition method can help compensate for consistent matrix effects. europa.euresearchgate.net

The table below lists common interfering ions in bromate analysis and the analytical strategies used to address them.

Table 4: Common Interferences in Bromate Analysis and Mitigation Strategies

Interfering Ion(s) Matrix Observed Effect Mitigation Strategy Source(s)
Chloride (Cl⁻), Sulfate (SO₄²⁻) Drinking Water, Mineral Water, Seawater Diminished peak resolution and efficiency, peak drift, signal suppression. High-capacity columns, post-column reaction (PCR), multi-dimensional IC, sample dilution. thermofisher.comnih.govnih.govykcs.ac.cn
Nitrite (NO₂⁻) Drinking Water Partial peak overlap with bromate at concentrations >3 mg/L. Method optimization, use of PCR for selective detection. researchgate.net
Chlorite (ClO₂⁻) Drinking Water Unspecified interference. Method of standard addition, use of PCR for selective detection. europa.eu
General Inorganic Ions Drinking Water Decreased chromatographic peak efficiency. Direct large-volume injection with high-capacity columns, matrix-matched calibration. nih.gov

Theoretical and Computational Investigations of Calcium Bromate Systems

Quantum Mechanical Calculation Methodologies

Quantum mechanical calculation methodologies are a cornerstone of computational chemistry, providing a framework for understanding the electronic structure and properties of molecules and materials from first principles. wikipedia.orglibretexts.org These methods apply the principles of quantum mechanics to chemical systems, enabling the calculation of properties such as electronic structure, reaction pathways, and spectroscopic data. wikipedia.org The primary goal is often to solve the Schrödinger equation for the system of interest, though approximations are systematically applied to make the calculations computationally feasible. wikipedia.org These approaches range from highly accurate ab initio methods, which are computationally intensive, to more efficient techniques. libretexts.org

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a powerful tool for investigating solid-state systems, including the incorporation of impurities into crystal lattices. reading.ac.uknih.govyoutube.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly while often maintaining high accuracy. youtube.com

In the study of bromate (B103136) incorporation into calcium carbonate minerals, computer simulations based on DFT have been employed to elucidate the process at an atomic level. reading.ac.ukresearchgate.net Researchers have used software packages like the Vienna Ab initio Simulation Package (VASP) to perform these calculations. reading.ac.uk The methodology typically involves creating supercells of the host crystal structure, such as a 3x3x1 hexagonal supercell for calcite, to model the system. reading.ac.uk Within this framework, the geometry of each configuration, including the positions of the bromate impurity and any charge-compensating ions, is optimized to find the lowest energy state. reading.ac.uk This allows for the calculation of key thermodynamic parameters, such as substitution and binding energies, which describe the ease of impurity incorporation. reading.ac.ukresearchgate.net DFT calculations have been used to compare the incorporation of bromate in different calcium carbonate polymorphs and to understand the role of charge-compensating cations. reading.ac.ukfao.org The method can also predict changes to the crystal lattice and unit cell dimensions resulting from the substitution. researchgate.net

Semi-empirical methods are a class of quantum chemistry calculations derived from the more rigorous Hartree-Fock formalism but simplified through approximations and the use of empirical parameters. wikipedia.orgnumberanalytics.com These methods are significantly faster than their ab initio counterparts because they neglect or approximate many of the complex integrals involved in the calculation, particularly the two-electron integrals. wikipedia.orgststephens.net.in To compensate for these simplifications, the methods are parameterized by fitting the results to experimental data (like heats of formation and dipole moments) or to higher-level ab initio calculations. libretexts.orgwikipedia.org

Common semi-empirical methods include AM1 (Austin Model 1), PM3 (Parametric Method 3), and those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. numberanalytics.comnih.gov By only treating the valence electrons explicitly and using a minimal set of basis functions, these techniques can be applied to very large molecular systems where ab initio or DFT calculations would be computationally prohibitive. ststephens.net.innih.gov While their speed is a major advantage, the accuracy of semi-empirical methods can be unreliable if the molecule under investigation is not similar to the molecules included in the database used for parameterization. wikipedia.orgststephens.net.in They are valuable for studying large molecules and for applications where a balance between computational cost and accuracy is necessary. libretexts.orgnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.govmdpi.com The method calculates the trajectory of a molecular system by numerically solving Newton's laws of motion for a system of interacting particles, where the forces between particles and their potential energies are defined by molecular mechanics force fields. nih.govmdpi.com This approach allows researchers to observe the conformational changes and dynamic behavior of systems at the atomic level. mdpi.com

MD simulations are widely applied in materials science and biology to investigate a range of phenomena. nih.govnih.gov For instance, in the study of cement composites, MD has been used to determine the structure, mechanical properties (like elastic modulus and strength), and diffusion coefficients of water and other ions within calcium-silicate-hydrate (C-S-H) structures. nih.gov In biological systems, MD simulations can elucidate the role of ions like Ca²⁺ in the structural integrity and function of enzymes. nih.gov By simulating the system with and without certain components, such as a specific ion, researchers can infer its importance for structural stability or catalytic activity. nih.gov The simulations track parameters like root mean square deviation (RMSD) to analyze the stability and conformational changes of the system over the simulation time, which can extend to hundreds of nanoseconds. mdpi.com

Computational Studies of Ion Incorporation and Substitution

Computational studies provide molecular-level insights into how impurities are incorporated into mineral structures, a process of significant geochemical interest. researchgate.netresearchgate.net The substitution of ions in a crystal lattice can be investigated using first-principles simulation techniques, which help to understand the chemical nature and stability of these impurities within the host material. researchgate.netresearchgate.net It is assumed that bromine is incorporated into calcium carbonate minerals in the form of the bromate (BrO₃⁻) anion. reading.ac.uk Because this creates a charge imbalance when substituting for a carbonate (CO₃²⁻) ion, the presence of a charge-compensating cation, such as Na⁺ or K⁺, is required. reading.ac.uk

Computer simulation studies based on quantum mechanics have been conducted to investigate the incorporation of bromate oxyanions into the two most common polymorphs of calcium carbonate: calcite and aragonite. fao.orgreading.ac.uk These studies model the substitution of a carbonate ion with a bromate ion, along with the simultaneous substitution of a calcium ion with a monovalent alkali cation (like Li⁺, Na⁺, or K⁺) to maintain charge neutrality. reading.ac.uk

The calculations predict that bromate substitution is slightly favored in aragonite over calcite. researchgate.net This is somewhat unexpected, as aragonite is a denser phase than calcite, and increased elastic strain effects would typically make impurity incorporation less favorable. reading.ac.ukresearchgate.net However, the stronger binding energy between the bromate anion and the compensating cation in the denser aragonite structure overcomes the increased strain. reading.ac.uk The research also shows that the energy required for substitution increases with the size of the compensating cation, following the trend Li⁺ < Na⁺ < K⁺, which is attributed to the greater elastic strain imparted on the host crystal by a larger ion. reading.ac.uk Despite being metastable with respect to phase separation into pure impurity solids (like NaBrO₃ or KBrO₃), the solubility of bromate in both calcite and aragonite is predicted to be higher than that of other tetrahedral oxyanions like sulfate (B86663) (SO₄²⁻) and molybdate (B1676688) (MoO₄²⁻). researchgate.netfao.org

The distribution of bromate anions and their charge-compensating alkali-metal cations within the calcium carbonate lattice is governed by an interplay between two primary thermodynamic forces: impurity binding energy and configurational entropy. researchgate.netfao.orgreading.ac.uk

Impurity Binding Energy: This is the energetic driving force that favors the pairing of the oppositely charged impurity defects (the bromate anion and the alkali cation). reading.ac.uk Calculations show a distinct energy preference for the impurities to be located in a nearest-neighbor configuration. reading.ac.ukresearchgate.net This binding effect is stronger in aragonite than in calcite, primarily because the higher density of aragonite allows for a shorter distance between the anion and cation impurities, resulting in a stronger electrostatic attraction. reading.ac.uk The binding energy follows the trend Li > Na > K. reading.ac.uk

Configurational Entropy: This thermodynamic effect favors the random distribution and disassociation of the impurities throughout the crystal lattice. reading.ac.ukresearchgate.net At very low concentrations, the entropic effect would dominate, leading to unpaired impurity ions. reading.ac.uk

However, the balance between these two forces dictates the final arrangement. The energetic benefit of nearest-neighbor pairing is significant enough that for impurity concentrations above the parts-per-million (ppm) level, the binding effect is expected to prevail. researchgate.netreading.ac.uk Therefore, at these concentrations, bromate impurities and their compensating cations are predicted to exist as associated pairs within the calcite and aragonite structures. researchgate.netfao.org

Data Tables

Table 1: Relative Energies of M⁺ + (BrO₃)⁻ Incorporation in Calcite

This table shows the calculated energies for different spatial configurations of a bromate ion (BrO₃⁻) and a compensating cation (M⁺ = Li⁺, Na⁺, K⁺) substituted into the calcite lattice. The energies are given relative to the most stable configuration, which is the nearest-neighbor (NN) pairing.

d_min represents the initial distance between the substituted C and Ca atoms before structural relaxation.

Configuration d_min (Å) for Li⁺ Energy (eV) for Li⁺ d_min (Å) for Na⁺ Energy (eV) for Na⁺ d_min (Å) for K⁺ Energy (eV) for K⁺
1 (NN) 3.22 0.00 3.22 0.00 3.22 0.00
2 4.98 0.44 4.98 0.38 4.98 0.30
3 5.11 0.47 5.11 0.41 5.11 0.33
4 6.43 0.49 6.43 0.43 6.43 0.35
5 7.29 0.49 7.29 0.43 7.29 0.36
6 7.37 0.49 7.37 0.43 7.37 0.36

Data sourced from Midgley et al. (2022). reading.ac.uk

Table 2: Calculated Binding and Exchange Energies for Bromate Substitution

This table compares the impurity binding energies (ε) and the ion exchange energies (E_exch) for the substitution of Ca²⁺ + CO₃²⁻ with M⁺ + BrO₃⁻ in calcite and aragonite.

Binding Energy (ε): The energy gained by pairing the impurities in a nearest-neighbor configuration. A higher value indicates stronger binding.

Exchange Energy (E_exch): The energy change for the substitution relative to isolated ions in a vacuum.

Host Mineral Compensating Cation (M⁺) Binding Energy (ε) (eV) Exchange Energy (E_exch) (eV)
Calcite Li⁺ -0.44 11.23
Calcite Na⁺ -0.38 11.45
Calcite K⁺ -0.30 11.83
Aragonite Li⁺ -0.59 11.13
Aragonite Na⁺ -0.52 11.26
Aragonite K⁺ -0.42 11.58

Data sourced from Midgley et al. (2022). reading.ac.uk

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms involved in the formation of bromate. cranfield.ac.uk Through methods like density functional theory (DFT), researchers can model the interactions between molecules, map reaction pathways, and calculate the energies associated with these processes. nih.gov These theoretical calculations offer molecular-level insights that are often difficult to obtain through experimental methods alone. reading.ac.uk

For instance, computational studies have been successfully applied to understand the incorporation of bromate into calcium carbonate minerals. chemrxiv.org By simulating the substitution of carbonate ions with bromate ions and including charge-compensating cations, these models elucidate the thermodynamics and structural changes involved. reading.ac.uk Similarly, the mechanisms of bromate formation during water treatment processes, which involve the oxidation of bromide (Br⁻), have been studied computationally. These models account for the roles of various oxidants and intermediate species like hypobromous acid (HOBr) and the hypobromite (B1234621) ion (OBr⁻). researchgate.net

Potential Energy Surface Mapping

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of the geometric positions of its constituent atoms. libretexts.orglibretexts.org It provides a visual representation of the energy landscape of a chemical reaction, showing reactants, products, intermediates, and transition states. libretexts.orglibretexts.org The PES is calculated using quantum mechanical methods. libretexts.org

For a reaction, the path of minimum energy on the PES, known as the reaction coordinate, connects the reactants to the products through the lowest possible energy barrier. libretexts.orglibretexts.org Visualizing the PES, often as a 3D surface plot or a 2D contour map, allows chemists to understand the dynamics of a reaction. libretexts.orglibretexts.org For example, computational studies of R-Br…π interactions have used methods like CCSD(T) and SAPT to generate potential energy curves, which are slices of a larger PES, to determine equilibrium geometries and interaction strengths. nih.gov In the context of bromate formation, mapping the PES for the oxidation of bromide by an oxidant (like ozone) would reveal the step-by-step mechanism, showing how bonds are broken and formed and identifying any stable intermediates along the oxidative pathway.

Transition State Analysis for Oxidative Pathways

The transition state is the point of maximum energy along the minimum-energy reaction pathway on the potential energy surface. libretexts.org It represents the energy barrier, or activation energy, that must be overcome for reactants to be converted into products. Identifying and analyzing the transition state is crucial for understanding the kinetics of a reaction. acs.org

Calculation of Thermochemical Parameters (Enthalpy, Entropy, Gibbs Free Energy)

Quantum mechanical calculations can determine the total energies of reactants, products, and transition states with high accuracy. nih.gov From these fundamental energy values, key thermochemical parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be derived. acs.orgacs.org These parameters are essential for determining the thermodynamic feasibility and spontaneity of a reaction.

For example, in the computational study of bromate incorporation into calcite and aragonite, the calculation of solution energies (a measure of enthalpy change) was used to assess the thermodynamic favorability of the process. reading.ac.uk The Gibbs free energy of reaction (ΔG = ΔH - TΔS) combines the enthalpy and entropy changes and is the ultimate indicator of whether a reaction will proceed spontaneously under given conditions of temperature (T) and pressure. By calculating these parameters for each step in the proposed mechanism for calcium bromate formation, researchers can build a complete thermodynamic profile of the reaction, predicting the most stable products and the conditions that favor their formation.

Kinetic Modeling and Simulation of Bromate Formation Processes

Kinetic modeling is a powerful approach used to simulate and predict the rate of bromate formation under various conditions. core.ac.uktandfonline.com This is particularly important in processes like water ozonation, where bromide in the source water can be oxidized to form bromate, a potential carcinogen. cranfield.ac.uk Two primary methodologies are employed for modeling bromate formation: mechanistic kinetic models and empirical regression models. cranfield.ac.ukcore.ac.uk

Mechanistic models are built upon the fundamental chemical reactions that constitute the formation process. cranfield.ac.uk These models incorporate a large set of coupled differential equations representing each reaction step, along with their corresponding rate constants. nih.gov They can include dozens of reactions to account for the complex interplay between the oxidant (e.g., ozone), radical species (e.g., hydroxyl radicals), bromide, and intermediate bromine species. cranfield.ac.uknih.gov While complex, these models provide valuable insights into the relative importance of different formation pathways and can be used to analyze trends when water quality parameters change. nih.gov

Empirical Regression Models

Empirical regression models offer a different, non-mechanistic approach to predicting bromate formation. nih.govacs.org These models are developed by fitting mathematical equations to experimental data, establishing statistical correlations between water quality parameters (input variables) and the resulting bromate concentration (output variable). nih.gov The most common types are multiple linear regression (MLR) and artificial neural network (ANN) models. nih.govtandfonline.com

MLR models use a linear equation to relate bromate formation to several independent variables. mdpi.com ANN models, on the other hand, can capture complex, non-linear relationships between the variables and often provide stronger predictive capabilities. tandfonline.com Studies have shown that both MLR and ANN models can successfully predict bromate formation, with ANN models generally exhibiting higher regression coefficients (R²). tandfonline.com

A significant drawback of empirical models is that they are often highly specific to the water source and conditions for which they were developed and may not be broadly applicable without recalibration. nih.gov

Below is a table summarizing typical input variables used in empirical models for predicting bromate formation.

Input VariableDescriptionRationale for InclusionReference
Bromide (Br⁻) Concentration The initial concentration of the primary reactant.Bromate formation is directly influenced by the amount of available bromide. nih.gov
Ozone (O₃) Dose / "Ct" The concentration of ozone applied and the contact time.Represents the exposure to the primary oxidant. Bromate formation is often proportional to the "Ct" value. nih.gov
pH The acidity or alkalinity of the water.Affects the stability of ozone and the speciation of bromine compounds (e.g., HOBr/OBr⁻). nih.gov
Temperature The water temperature.Influences reaction kinetics and the stability of dissolved ozone. Higher temperatures generally increase bromate formation. nih.gov
Ammonium (B1175870) (NH₄⁺) Concentration of ammonia (B1221849)/ammonium.Can react with intermediates like hypobromous acid, inhibiting the pathway to bromate. nih.gov
Dissolved Organic Carbon (DOC) The concentration of natural organic matter.DOC consumes oxidants and can react with bromine intermediates, typically reducing bromate formation. nih.gov
Alkalinity The acid-neutralizing capacity of the water.Affects pH stability and can act as a scavenger for radical species, influencing the oxidative pathways. nih.gov
UV₂₅₄ Absorbance A surrogate measure for certain types of organic matter.Used to characterize the water's organic content, which impacts oxidant demand. mdpi.com

Kinetic-Based Modeling Approaches

Kinetic-based modeling is a fundamental approach in computational chemistry used to understand and predict the rates and mechanisms of chemical reactions. These models are built upon rate laws, which are mathematical expressions that describe the relationship between the rate of a reaction and the concentrations of the reactants. For systems involving this compound, kinetic modeling can elucidate the complex pathways of bromate ion reactions.

The study of the bromate-bromide reaction (BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O) is central to understanding the kinetic behavior of this compound in solution. Research has shown that the rate law for this reaction can be complex and dependent on the specific conditions. For instance, at high bromide concentrations (greater than 0.1 M), the classical rate law is often insufficient, and a more complex expression is required. researchgate.netcolab.ws

A study conducted in perchloric acid solutions at 25°C determined the rate law to be: -d[BrO₃⁻]/dt = [BrO₃⁻][H⁺]²(k₁[Br⁻] + k₂[Br⁻]²) researchgate.netcolab.ws

This rate law indicates a reaction mechanism that is second order with respect to the hydrogen ion concentration and has a more intricate dependence on the bromide ion concentration. The proposed mechanism to explain this rate law involves Br₂O₂ as a key intermediate species. researchgate.net

Table 1: Rate Constants for the Bromate-Bromide Reaction at 25°C

Ionic Strength (M) k₁ (dm³ mol⁻³ s⁻¹) k₂ (dm⁴ mol⁻⁴ s⁻¹)
1.0 2.18 0.65
2.0 2.60 1.05

Data sourced from studies on the kinetics of the bromate-bromide reaction at high bromide concentrations. researchgate.netcolab.ws

In another investigation, focusing on the acetate-catalyzed bromate-bromide reaction, a six-term rate law was necessary to fit the experimental data, highlighting the significant influence of other species in the system on the reaction kinetics. nih.gov The complexity of these rate laws underscores the necessity of computational modeling to accurately predict reaction behavior under various conditions. A proposed mechanism suggests that the binding of acetate (B1210297) to bromate facilitates its second protonation, thereby accelerating the reaction. nih.gov

Kinetic models are crucial for analyzing reaction mechanisms and optimizing reaction conditions. chemrxiv.org The development of data-driven recursive kinetic models, which leverage machine learning algorithms, represents a modern approach that can offer superior accuracy and a broader application scope compared to traditional models. chemrxiv.org These advanced models can capture the kinetic profiles of reactions by learning the recursive relationships between reactant and product concentrations at different time points. chemrxiv.org

Artificial Neural Network (ANN) Applications

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. researchgate.net They have emerged as powerful tools in chemistry for modeling complex, non-linear relationships that are often difficult to describe with traditional kinetic models. researchgate.netgnest.org In the context of this compound systems, ANNs can be applied to predict various properties and behaviors based on a set of input parameters.

While specific ANN models for this compound are not extensively documented in public literature, the application of ANNs to related systems demonstrates their potential. For instance, ANNs have been successfully used to predict the concentration of bromate and bromine in drinking water treatment processes. researchgate.netresearchgate.netgnest.org These models can take into account multiple variables, such as the initial bromide concentration, ozone dosage, pH, and temperature, to predict the formation of bromate. researchgate.net

A typical ANN architecture consists of an input layer, one or more hidden layers, and an output layer. The neurons in each layer are interconnected, and each connection has an associated weight that is adjusted during the training process. researchgate.net

Table 2: Example of ANN Model Architectures for Predicting Bromine/Bromate Concentrations

Application Input Variables Hidden Layers Output Variable(s) Reference
Prediction of Bromate Removal pH, initial bromate concentration, adsorbent dose, contact time 1 Bromate removal efficiency researchgate.net

In one study, a two-layer feed-forward back-propagation ANN model was developed to predict the concentration of carbon and bromine in trihalomethanes (THMs) in potable water based on chlorination time. researchgate.netgnest.org The model was trained, validated, and tested with experimental data, and the sum-squared errors for the best model were found to be 0.056 for the training set, 0.039 for the validation set, and 0.060 for the test set. researchgate.net This demonstrates the capability of ANNs to serve as reliable predictive models.

Furthermore, ANNs have been utilized to model calcium dynamics in biological systems, such as neurons. nih.govaimsciences.org These models can predict calcium concentration changes with greater accuracy and less computational effort compared to traditional methods based on differential equations. aimsciences.org This application is relevant as it showcases the ability of ANNs to handle the complexities of calcium-related processes. The principles used in modeling calcium signaling could be adapted to predict the behavior of calcium ions in a this compound system under various physical and chemical conditions.

The potential applications of ANNs for this compound systems could include:

Predicting the solubility of this compound under varying temperature and pressure conditions.

Modeling the crystallization process of this compound.

Predicting the thermal decomposition behavior of this compound.

By training an ANN with a comprehensive dataset of experimental results, it is possible to develop a robust model that can accurately predict the properties and behavior of this compound, thereby accelerating research and development efforts.

Future Research Directions and Unaddressed Challenges

Enhanced Mechanistic Understanding of Bromate (B103136) Formation and Mitigation

A critical research need is to achieve a more profound and predictive understanding of the complex mechanisms governing bromate (BrO₃⁻) formation and the efficacy of mitigation strategies. acs.org The transformation of bromide (Br⁻) into bromate during processes like ozonation is not a single reaction but a complex web of interactions involving both molecular ozone (O₃) and highly reactive secondary oxidants, especially the hydroxyl radical (•OH). acs.orgresearchgate.net While the general pathways have been outlined, significant uncertainties remain, limiting the ability to precisely control and prevent bromate formation in diverse conditions. nih.gov

Future work must focus on elucidating the nuanced interactions that dictate the final bromate concentration. This includes a more detailed investigation into the mechanisms of established mitigation strategies, such as the addition of ammonia (B1221849) or chlorine, to move beyond empirical observations to a predictive, mechanism-based approach. acs.org Further research is also needed to better understand bromate mitigation during heterogeneous ozonation in the presence of catalysts like metal oxides. acs.org

The accuracy of any model predicting bromate formation is fundamentally dependent on the reliability of the kinetic data it uses. The reaction network for bromate formation is extensive, with some models incorporating over 40 distinct reactions. nih.gov A significant challenge is that the second-order rate constants for many of these individual reactions, which have been measured by different researchers over the years, show considerable variability. acs.org This discrepancy introduces a high level of uncertainty into kinetic models, often forcing researchers to use fitting procedures to match experimental outcomes rather than predicting them from first principles. acs.org

A key future research direction is the systematic re-measurement of these critical rate constants under standardized conditions to resolve existing inconsistencies. acs.org Furthermore, a deeper investigation into the reactions of key transient species is required. For example, bromine radicals (Br•) are known to be central to bromate formation, and while their reaction with ozone is a key step, their competing reactions with dissolved organic matter (DOM) are less understood. acs.org Kinetic models have highlighted that intermediates like the BrO• radical are likely important in bromate formation, but a more robust experimental and theoretical validation of these complex pathways is needed. acs.org

The table below presents selected kinetic data for reactions relevant to bromate formation, illustrating the complexity of the system.

ReactionReactantsProductsRate Constant (k)Conditions
Bromide Oxidation by Ozone O₃ + Br⁻O₂ + OBr⁻160 M⁻¹s⁻¹pH 7, 20°C
Bromide Oxidation by Hydroxyl Radical •OH + Br⁻Br• + OH⁻1.1 x 10¹⁰ M⁻¹s⁻¹pH 7, 20°C
Bromine Radical Oxidation O₃ + Br•BrO• + O₂1.5 x 10⁸ M⁻¹s⁻¹-
Hydrolysis of Monobromamine NH₂Br + OH⁻NH₃ + OBr⁻7.5 x 10⁶ M⁻¹s⁻¹-

This table is populated with representative data from literature to illustrate the types of kinetic constants under investigation. Actual values can vary based on experimental conditions.

The chemical environment, or "matrix," of the water being treated has a profound impact on bromate formation. A "one-size-fits-all" approach to bromate control is not feasible, and future research must focus on better characterizing and modeling these complex interactions. researchgate.net Key matrix components include:

Dissolved Organic Matter (DOM): DOM plays a multifaceted role. It reacts with and consumes both ozone and •OH radicals, which can suppress bromate formation. acs.org However, the character of the DOM is critical; its reactivity and its tendency to promote or inhibit radical chain reactions vary significantly from one water source to another. acs.org The ratio of •OH exposure to ozone exposure (a value known as Rct) can vary by over two orders of magnitude depending on the type of DOM present, dramatically altering bromate formation potential. acs.org Future work should aim to better link DOM characteristics to its specific impact on bromate kinetics.

pH: The pH of the water is a decisive factor. nih.gov Lowering the pH generally reduces bromate formation for two primary reasons: it increases the stability of ozone, and it shifts the equilibrium of hypobromous acid (HOBr) and hypobromite (B1234621) (OBr⁻), with HOBr being less reactive toward further oxidation to bromate. acs.orgnih.gov

Temperature: Increased water temperature accelerates reaction rates, generally leading to higher and faster bromate formation. core.ac.uk This is a critical consideration for water treatment facilities in warmer climates or with seasonal temperature variations. core.ac.uk

Ammonia (NH₃): The addition of ammonia is a common mitigation strategy as it scavenges HOBr to form monobromamine. However, this reaction is reversible, complicating dosage calculations. rawdatalibrary.net A better mechanistic understanding of this interaction within complex water matrices is needed. acs.org

Given these complexities, site-specific testing is often required to determine the actual bromate formation potential and the effectiveness of any mitigation strategy. nih.gov

Development of Advanced Analytical Techniques for Real-time Monitoring

A significant barrier to optimizing bromate control in real-world applications is the lack of robust, real-time analytical methods. acs.org Current standard methods for detecting bromate at the low microgram-per-liter (µg/L) levels required by regulations, such as ion chromatography with post-column reaction (IC-PCR) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are laboratory-based, time-consuming, and expensive. researchgate.netresearchgate.net This analytical delay prevents operators from making immediate process adjustments in response to changing source water quality.

Consequently, a major research thrust is the development of advanced analytical techniques suitable for online, continuous monitoring. acs.orgrsc.org Promising areas of investigation include:

Fluorometric Sensors: Methods based on the reaction of bromate with fluorescent compounds, such as carbostyril-124, have been explored. nih.gov These techniques, often integrated into flow injection analysis (FI) systems, offer the potential for high sensitivity and automated, on-site application. nih.gov

Elemental Analyzers: Recently developed elemental analyzers have shown the ability to determine bromate concentrations online. rsc.org However, a significant challenge is interference from other substances in the water matrix, particularly dissolved organics in treated wastewater. rsc.org This has led to research into integrated systems that couple the analyzer with a pre-treatment step, such as nanofiltration (NF), to remove interfering compounds without altering the bromate concentration. rsc.org

Further long-term experience and development are needed to validate the reliability and cost-effectiveness of these emerging systems for widespread adoption in water treatment facilities. researchgate.netrsc.org

Sustainable Synthesis and Separation Technologies for Calcium Bromate

While the majority of research focuses on bromate as a contaminant, this compound itself has industrial applications, for example as a dough conditioner in some countries (E number E924b). wikipedia.org The future of its production and purification hinges on the development of more sustainable technologies.

Current synthesis methods include reacting calcium hydroxide (B78521) with sodium bromate or combining calcium sulfate (B86663) with barium bromate. wikipedia.org Another theoretical route is the electrolysis of a calcium bromide solution. wikipedia.org Future research should focus on "green chemistry" approaches to these syntheses. This could involve:

Developing catalytic processes that are more energy-efficient.

Utilizing reagents that are less hazardous and more easily recycled.

Optimizing electrochemical synthesis to improve yield and reduce energy consumption, a trend seen in the broader chemical industry. pureaqua.com

Exploring calcium-based chemical technologies that prioritize recyclability and sustainable development pathways. wikipedia.org

For separation, technologies used for removing bromate from water could be adapted for industrial purification. Techniques like anion exchange and reverse osmosis are effective at separating bromate ions from solution. researchgate.net Research is needed to optimize these processes for higher concentrations found in industrial synthesis, focusing on maximizing product recovery, minimizing the energy footprint, and developing circular processes that reduce waste generation.

Novel Approaches for Bromate Remediation and Waste Minimization

Addressing the challenge of bromate contamination involves a dual approach: minimizing its initial formation and developing effective methods for its removal once formed. Research in this area is highly active, seeking to move beyond conventional methods which often have limitations. researchgate.net

Strategies for waste minimization focus on preventing bromate from forming in the first place. Key research areas include:

Process Optimization: Fine-tuning ozonation systems, for instance by using multiple injection points for hydrogen peroxide or developing novel ozone mass-transfer systems to better control reaction conditions. acs.org

Source Control: Identifying and diverting or pre-treating waste streams with high bromide concentrations before they enter a facility. nih.gov

Pre-treatment: Using processes like enhanced coagulation or powdered activated carbon (PAC) to remove a fraction of the DOM, which can subsequently reduce the required ozone dose to meet treatment goals. researchgate.net

For remediation, many novel techniques are under investigation, though most have yet to be developed beyond laboratory trials. tandfonline.comosti.gov These include:

Advanced Reduction Processes: Using ultraviolet (UV) light in combination with reagents like sulfite (B76179) to chemically reduce bromate to bromide. troutmanja.com

Catalytic Reduction: Developing advanced catalysts, such as bimetallic palladium-copper (PdCu) or palladium-silver (PdAg) nanoparticles, which have shown enhanced activity for bromate reduction compared to traditional palladium catalysts. thermofisher.com

Advanced Adsorbents: Investigating new classes of materials like covalent organic frameworks (COFs) and other multifunctional hybrid materials for their potential to selectively adsorb bromate from water. nih.gov

Biological Remediation: Using fixed-film bioreactors where microorganisms carry out the biological reduction of bromate to bromide. researchgate.net This is a promising, low-waste approach, but further research is needed to understand the specific microbial pathways and optimize reactor performance for different water conditions. researchgate.net

Integration of Computational and Experimental Methodologies

The inherent complexity of bromate chemistry necessitates a tightly integrated approach combining computational modeling with rigorous experimental work. nih.gov This synergy is essential for accelerating the pace of discovery and developing more effective and reliable control strategies. mdpi.com

Computational modeling serves as a powerful tool for simulating and predicting outcomes. Current approaches include:

Empirical Models: These models, including multiple linear regression and artificial neural networks (ANNs), use experimental data to find correlations between input variables (like pH, ozone dose, bromide concentration) and bromate formation. rawdatalibrary.netmdpi.com They are useful for predicting trends at specific sites but are less transferable because they are not based on underlying mechanisms. mdpi.com

Kinetic Models: These models attempt to simulate the entire reaction network. nih.gov While powerful, their predictive accuracy is currently limited by uncertainties in reaction rate constants and the complex influence of the water matrix. acs.orgnih.gov

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools. mdpi.comresearchgate.net In the broader field of water treatment, AI is being used to optimize processes, predict membrane fouling, and analyze vast datasets to identify patterns that are not obvious to human operators. tandfonline.com Future applications in bromate control could involve using AI to develop predictive models for bromate formation in real-time, optimize disinfectant dosing to minimize byproduct formation while ensuring pathogen control, and even accelerate the discovery of new catalytic or adsorbent materials. researchgate.net

This computational work must be supported by targeted experimental studies . There is a critical need for high-quality experimental data to:

Refine and validate kinetic models by providing more accurate rate constants. acs.org

Train and test empirical and AI-based models. mdpi.com

Evaluate the performance of novel remediation technologies under realistic conditions. researchgate.net

The future of research in this field lies in creating a feedback loop where computational screening and modeling guide experimental investigations, and the results from those experiments are then used to build more powerful and accurate predictive models. mdpi.com

Q & A

Q. What are the established synthesis methods for calcium bromate, and how do their yields vary under different conditions?

this compound is primarily synthesized via two methods:

  • Electrolysis of calcium bromide solutions : This method oxidizes Br⁻ to BrO₃⁻, yielding this compound with efficiency dependent on current density, pH, and temperature .
  • Neutralization of bromic acid (HBrO₃) with calcium hydroxide : Requires precise stoichiometric control to minimize byproducts like calcium bromide . Yield optimization involves monitoring reaction parameters (e.g., electrolysis duration, electrolyte concentration) and post-synthesis purification steps (crystallization, filtration).

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Ion chromatography (IC) with conductivity detection : Effective for separating bromate ions (BrO₃⁻) from interfering anions (e.g., Cl⁻, SO₄²⁻). Calibration curves should be validated using certified reference materials .
  • Spectrophotometric methods : Utilize reactions with iodide in acidic media to form triiodide (I₃⁻), measurable at 352 nm. Interference from oxidizing agents (e.g., ClO₃⁻) must be controlled .
  • Inductively coupled plasma mass spectrometry (ICP-MS) : Detects calcium indirectly via isotopic analysis, ensuring specificity in environmental samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for powder handling due to inhalation risks .
  • Storage : Keep in airtight containers away from reducible substances (e.g., organic materials) to prevent explosive reactions .
  • Waste disposal : Neutralize bromate residues with sodium thiosulfate before disposal, adhering to local regulations .

Q. How is this compound utilized in non-commercial research applications?

  • Oxidizing agent in organic synthesis : Facilitates controlled oxidation of alcohols to ketones without over-oxidation to carboxylic acids .
  • Model compound in environmental chemistry : Studies bromate formation pathways in ozonation processes, simulating water treatment conditions .

Advanced Research Questions

Q. How can contradictions in bromate formation mechanisms during catalytic ozonation be resolved?

Discrepancies arise from variables such as:

  • Catalyst type : Metal oxides (e.g., TiO₂) vs. carbon-based materials alter BrO₃⁻ yield via hydroxyl radical (·OH) generation .
  • Water matrix composition : High Br⁻ or dissolved organic carbon (DOC) levels shift dominant pathways (e.g., direct O₃ vs. ·OH-mediated oxidation) . Methodological recommendation : Use isotopic labeling (¹⁸O) and quenching experiments to distinguish reaction pathways under controlled pH and temperature .

Q. What factors influence the efficiency of electrochemical vs. chemical synthesis routes for this compound?

  • Electrochemical : Higher energy consumption but superior purity (≥98%). Efficiency drops at Br⁻ concentrations <0.5 M due to competing oxygen evolution .
  • Chemical : Cost-effective but prone to byproduct formation (e.g., CaBr₂). Neutralization pH >8 minimizes HBrO₃ decomposition . Comparative analysis : Conduct life-cycle assessments (LCAs) to evaluate scalability and environmental impact of each method.

Q. How should toxicological studies be designed to assess this compound’s carcinogenic potential?

  • In vitro models : Use human colon epithelial cells (e.g., HT-29) to evaluate DNA damage via comet assays and 8-OHdG biomarkers .
  • In vivo protocols : Administer bromate orally to rodents at doses 0.1–10 mg/kg/day, monitoring renal and thyroid tumors over 24 months .
  • Dose-response analysis : Apply benchmark dose (BMD) modeling to establish no-observed-adverse-effect levels (NOAELs) .

Q. What strategies mitigate bromate byproduct formation in ozonation studies involving this compound?

  • pH adjustment : Maintain pH <6 to suppress HOBr/OBr⁻ equilibrium, reducing BrO₃⁻ formation .
  • Catalyst doping : Incorporate Fe³⁺ into catalysts to scavenge ·OH and inhibit Br⁻ oxidation .
  • Pre-treatment : Remove Br⁻ via ion exchange resins before ozonation .

Q. How can data discrepancies in this compound’s environmental degradation kinetics be addressed?

Conflicting half-life values arise from:

  • Photolysis vs. hydrolysis : UV exposure accelerates degradation in aquatic systems compared to dark conditions .
  • Sediment interactions : Organic matter content alters adsorption-desorption dynamics. Standardization : Use OECD 309 guidelines for simulated sunlight exposure and quantify degradation products via LC-MS/MS .

Q. What validation criteria are essential for spectroscopic methods in this compound analysis?

  • Linearity : R² ≥0.995 across 0.1–50 mg/L range.
  • Limit of detection (LOD) : ≤0.05 mg/L via signal-to-noise ratio (S/N ≥3).
  • Precision : Relative standard deviation (RSD) <5% for intra-day and inter-day replicates .

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